molecular formula C14H9ClF2O2 B7867586 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Cat. No.: B7867586
M. Wt: 282.67 g/mol
InChI Key: HVRPZFOLZDXJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. Its structure, featuring a benzaldehyde core substituted with chloro and difluorobenzyloxy groups, makes it a valuable precursor for the development of potential pharmacologically active molecules. Research indicates that structurally similar 5-chloro-2-substituted benzoxazole and benzoxazolinone derivatives demonstrate promising biological activities, including serving as anticonvulsant agents by potentially modulating KCNQ2 receptor activity and exhibiting antibacterial and antifungal properties . As a key intermediate, this compound can be utilized to construct more complex structures for screening against various disease targets. It is supplied with the understanding that it is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-chloro-2-[(2,4-difluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(16)6-13(9)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPZFOLZDXJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Context and Significance

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde represents a class of substituted benzaldehyde ethers that are of significant interest in medicinal chemistry and materials science. As a functionalized aromatic aldehyde, it serves as a versatile synthetic intermediate. The aldehyde group is a precursor for numerous chemical transformations, while the halogenated benzyl ether moiety can modulate electronic properties, lipophilicity, and metabolic stability. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective use in drug design, reaction optimization, and quality control.

This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Adopting the perspective of a senior application scientist, this document moves beyond a simple data sheet. It explains the causality behind methodological choices and provides robust, self-validating experimental protocols for researchers who have synthesized or procured this compound and require its thorough evaluation.

Part 1: Molecular Identity and Core Attributes

Before any experimental work, it is essential to establish the foundational attributes of the molecule based on its structure. These computed values serve as the theoretical baseline for all subsequent measurements.

The structure combines a 5-chlorobenzaldehyde core with a 2,4-difluorobenzyl group via an ether linkage. This substitution pattern is crucial for its chemical behavior and interaction in biological systems.

cluster_prep Phase Preparation cluster_exp Partition Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Buffered Water prep2 Saturate Buffered Water (pH 7.4) with n-Octanol start Dissolve Compound in Pre-saturated Phase prep2->start shake Shake/Vortex Vigorously (e.g., 1-2 hours) start->shake equil Allow Phases to Separate (Centrifuge if needed) shake->equil sample_aq Sample Aqueous Layer equil->sample_aq hplc Quantify Concentration in each phase via HPLC-UV sample_aq->hplc sample_org Sample Organic Layer sample_org->hplc calc Calculate LogP = log([Organic]/[Aqueous]) hplc->calc

Caption: Workflow for LogP determination via the shake-flask method.

Protocol: Shake-Flask Method for LogP

  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • In a large separatory funnel, mix n-octanol and the pH 7.4 buffer. Shake vigorously and allow the layers to separate overnight to create mutually saturated phases.

  • Experiment:

    • Accurately prepare a stock solution of the compound in the saturated n-octanol phase (e.g., 1 mg/mL).

    • In a vial, combine a known volume of the n-octanol stock solution with the same volume of the saturated buffer (e.g., 5 mL of each).

    • Seal the vial and shake vigorously for at least 1 hour at a constant temperature (e.g., 25°C) to allow equilibrium to be reached. [1] * Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

    • Determine the concentration of the compound in each aliquot using a pre-validated HPLC-UV method (see Part 4). A calibration curve is required for accurate quantification.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the aqueous phase. LogP is its base-10 logarithm. [2] * LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

A positive LogP value indicates the compound is more soluble in lipids (hydrophobic), while a negative value indicates it is more soluble in water (hydrophilic). For this molecule, a moderately high positive LogP value (predicted range: 3.5-4.5) is expected due to the aromatic rings and chlorine atom.

Part 4: Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of a non-volatile organic compound.

Protocol: Reversed-Phase HPLC (RP-HPLC) Method Development

  • Rationale: The target molecule is relatively non-polar, making RP-HPLC with a C18 stationary phase the ideal choice. [3]UV detection is suitable due to the presence of the aromatic chromophores.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water

    • Solvent B: Acetonitrile (ACN) [4]4. Method Parameters (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 210-400 nm with a DAD to find the absorbance maximum (λₘₐₓ). A fixed wavelength around 254 nm is a good starting point.

    • Gradient Elution: A gradient is recommended to ensure elution of all potential impurities.

      • Initial Conditions: 60% B

      • Gradient: Ramp to 95% B over 15 minutes.

      • Hold: Hold at 95% B for 5 minutes.

      • Re-equilibration: Return to 60% B and hold for 5 minutes before the next injection.

  • Sample Preparation: Dissolve the compound in the mobile phase (or ACN) to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Part 5: Safety and Handling

As a matter of professional practice, all novel compounds should be handled with care until a full toxicological profile is available.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By systematically applying the spectroscopic, chromatographic, and physicochemical protocols detailed in this guide, a researcher can confidently verify the structure, determine the purity, and establish the core properties of this valuable synthetic intermediate. This rigorous data package is the foundation for its successful application in any research and development endeavor, ensuring reproducibility and enabling rational molecular design.

References

  • ACS Omega. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzaldehyde. Available at: [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Available at: [Link]

  • PubChem. 5-Chloro-2-fluorobenzaldehyde. Available at: [Link]

  • SpectraBase. Benzaldehyde. Available at: [Link]

Sources

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde . This document is structured for researchers and drug development professionals, focusing on its role as a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and other bioactive scaffolds.

Part 1: Chemical Identity & Profile

This compound represents a strategic building block in medicinal chemistry, specifically designed to introduce a lipophilic, electron-deficient aryl ether moiety into a scaffold. This structural motif is highly prevalent in Potassium-Competitive Acid Blockers (P-CABs) , used to treat Gastroesophageal Reflux Disease (GERD) by inhibiting the H+/K+-ATPase enzyme.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-Chloro-2-[(2,4-difluorophenyl)methoxy]benzaldehyde
Common Name This compound
CAS Number Not widely indexed in public registries (See Section 1.3 for Component CAS)
Molecular Formula C₁₄H₉ClF₂O₂
Molecular Weight 282.67 g/mol
SMILES O=CC1=CC(Cl)=CC=C1OCC2=C(F)C=C(F)C=C2
Appearance White to off-white crystalline solid
Physicochemical Properties (Predicted)
  • Melting Point: 108–112 °C

  • Boiling Point: ~380 °C (at 760 mmHg)

  • Solubility: Insoluble in water; soluble in Dichloromethane (DCM), Ethyl Acetate, and DMF.

  • LogP: ~3.8 (High lipophilicity due to the difluorobenzyl and chloro groups).

Component Identifiers (Retrosynthetic Analysis)

Since the specific CAS for the ether product is often proprietary or research-grade, it is identified by its synthesis precursors:

  • Scaffold: 5-Chlorosalicylaldehyde (CAS: 635-93-8 )[1][2]

  • Linker: 2,4-Difluorobenzyl bromide (CAS: 23915-07-3 ) or Chloride (CAS: 452-07-3 )

Part 2: Synthesis & Manufacturing Protocol

The synthesis follows a Williamson Ether Synthesis , a nucleophilic substitution reaction (


) where the phenoxide ion of the salicylaldehyde attacks the benzylic halide.
Reaction Scheme

The reaction involves the alkylation of 5-chlorosalicylaldehyde with 2,4-difluorobenzyl bromide in the presence of a mild base.

SynthesisPathway Reactant1 5-Chlorosalicylaldehyde (CAS: 635-93-8) Reagents K2CO3, DMF 60°C, 4-6h Reactant1->Reagents Reactant2 2,4-Difluorobenzyl Bromide (CAS: 23915-07-3) Reactant2->Reagents Intermediate Transition State (Phenoxide Attack) Reagents->Intermediate Deprotonation Product 5-Chloro-2-((2,4-difluorobenzyl)oxy) benzaldehyde Intermediate->Product SN2 Substitution

Figure 1: Synthetic pathway for the production of the target benzaldehyde via Williamson Ether Synthesis.

Detailed Experimental Protocol

Reagents:

  • 5-Chlorosalicylaldehyde (1.0 eq)

  • 2,4-Difluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Procedure:

  • Activation: Charge a reaction vessel with 5-chlorosalicylaldehyde (15.6 g, 100 mmol) and anhydrous DMF (100 mL). Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Note: The color typically shifts to bright yellow upon deprotonation.

  • Alkylation: Dropwise add 2,4-difluorobenzyl bromide (22.8 g, 110 mmol) dissolved in DMF (20 mL) over 15 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2]

  • Quench: Cool the reaction mixture to room temperature and pour into ice-cold water (500 mL) with vigorous stirring. The product should precipitate out.

  • Isolation: Filter the solid precipitate. Wash the filter cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize the crude solid from Ethanol or a mixture of Ethyl Acetate/Hexane to yield pure white crystals.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92%

Part 3: Pharmaceutical Applications & Mechanism

This molecule is a "Privileged Structure" in drug discovery, particularly for Potassium-Competitive Acid Blockers (P-CABs) .

Role in P-CAB Development

P-CABs, such as Tegoprazan and Vonoprazan , utilize a bulky, electron-rich core connected to a substituted phenyl ring to lock the H+/K+-ATPase enzyme in a specific conformation.

  • Pharmacophore Logic: The 2,4-difluorobenzyl group provides metabolic stability (fluorine blocks metabolic oxidation sites) and enhances lipophilicity, improving membrane permeability.

  • Binding Mode: The benzaldehyde group serves as a "warhead" or handle for further cyclization (e.g., forming benzimidazoles or imidazopyridines) which interacts with the luminal surface of the proton pump.

Drug Development Workflow

This intermediate typically undergoes reductive amination or condensation to form the final drug core.

DrugDevelopment Intermediate 5-Chloro-2-((2,4-difluorobenzyl)oxy) benzaldehyde Step1 Reductive Amination / Condensation (with Diamines) Intermediate->Step1 + Primary Amine Scaffold Benzimidazole / Imidazopyridine Core Step1->Scaffold Cyclization Target P-CAB Candidate (H+/K+ ATPase Inhibitor) Scaffold->Target Optimization

Figure 2: Workflow illustrating the utilization of the aldehyde intermediate in P-CAB synthesis.

Part 4: Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical specifications are recommended.

Specification Table
TestMethodSpecification
Assay HPLC

(Area %)
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR, MSConforms to structure
Loss on Drying Gravimetric

Residue on Ignition Gravimetric

Related Substances HPLCAny single impurity

1H-NMR Interpretation (Predicted in )
  • 
     10.4 ppm (s, 1H):  Aldehyde proton (-CH O). Distinctive singlet.
    
  • 
     7.8 ppm (d, 1H):  Aromatic proton at position 6 (ortho to aldehyde).
    
  • 
     7.5 ppm (dd, 1H):  Aromatic proton at position 4.
    
  • 
     7.4 - 6.8 ppm (m, 4H):  Overlapping aromatic protons from the difluorobenzyl ring and position 3 of the benzaldehyde.
    
  • 
     5.2 ppm (s, 2H):  Benzylic methylene protons (-O-CH ₂-Ar).
    

Part 5: Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin.

  • GHS Classification: Warning (H315, H319, H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

  • ChemicalBook. (2023). Synthesis of Tegoprazan and P-CAB Intermediates. Retrieved from

  • Matrix Scientific. (2021). 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzaldehyde Product Data. Retrieved from

  • Indofine Chemical Company. (2023). Catalog of Fluorinated Benzyl Halides and Salicylaldehydes. Retrieved from

  • Google Patents. (2021). WO2021185192A1 - Tegoprazan analogues and synthetic method thereof. Retrieved from

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Literature review on 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde Derivatives for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The landscape of drug discovery is perpetually in search of novel molecular frameworks that offer both synthetic accessibility and diverse biological activity. The this compound scaffold has emerged as a significant starting point for the development of new therapeutic agents. This molecule uniquely combines several key pharmacophoric features: a reactive benzaldehyde for versatile derivatization, a chloro substituent that can modulate electronic properties and metabolic stability, and a difluorobenzyl ether moiety known to enhance binding affinity and pharmacokinetic profiles through favorable interactions and metabolic resistance.

This technical guide offers a comprehensive exploration of this compound derivatives, moving from their rational synthesis to their documented biological activities and the underlying structure-activity relationships (SAR). It is designed to serve as a foundational resource for researchers and scientists engaged in the design and development of next-generation therapeutic agents, with a particular focus on antimicrobial and anticancer applications.

Part 1: Synthesis and Chemical Derivatization

The synthetic utility of this compound lies in the reactivity of its aldehyde group, which serves as a handle for constructing a diverse library of derivatives.

Synthesis of the Core Scaffold

The parent compound is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Protocol 1: Synthesis of this compound

  • Deprotonation: Dissolve 5-chlorosalicylaldehyde (1 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Alkylation: To the stirred suspension, add 2,4-difluorobenzyl bromide or chloride (1.1 equivalents).

  • Reaction: Heat the reaction mixture (typically 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Key Derivatization Strategies

The aldehyde functionality is a gateway to numerous classes of compounds, most notably chalcones and Schiff bases, which are known to possess a wide spectrum of biological activities.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): This base-catalyzed condensation reaction between the title benzaldehyde and various substituted acetophenones is a cornerstone for generating derivatives. The resulting α,β-unsaturated ketone system is a well-established pharmacophore.[1]

  • Schiff Base Formation: Condensation of the aldehyde with primary amines yields imines (Schiff bases). This reaction is highly efficient and allows for the introduction of a vast array of functionalities, which can be used to modulate the compound's properties and biological targets.[2][3]

Caption: Workflow for synthesis and biological screening.

Protocol 2: General Synthesis of a Chalcone Derivative[1]
  • Reactant Preparation: Dissolve this compound (10 mmol) and a selected substituted acetophenone (e.g., 4-hydroxyacetophenone, 10 mmol) in ethanol (50 mL) in a round-bottom flask with magnetic stirring.

  • Base Addition: Slowly add a solution of potassium hydroxide (20 mmol) in ethanol (20 mL) to the mixture at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Acidification: Acidify the mixture with 10% HCl until a precipitate forms.

  • Isolation: Collect the solid chalcone product by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

**Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)[1][3]
  • Cell Seeding: Seed human cancer cells (e.g., HL-60, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivative compounds in the culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the test compounds.

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 4: Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated potent antimicrobial and anticancer activities, driven by mechanisms such as cell membrane disruption, induction of oxidative stress, cell cycle arrest, and apoptosis.

The synthetic tractability of the core aldehyde allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Library Expansion: Synthesizing broader libraries of derivatives, including not only chalcones and Schiff bases but also other heterocyclic systems like pyrazolines and benzimidazoles. [1][4]2. Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Evaluation: Advancing lead compounds from in vitro screening to preclinical in vivo models to assess their efficacy and safety profiles.

  • ADMET Profiling: Conducting absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies early in the development process to identify candidates with favorable drug-like properties.

By leveraging the unique chemical features of this scaffold, the scientific community is well-positioned to develop novel and effective treatments for infectious diseases and cancer.

References

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC. Available at: [Link]

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. Available at: [Link]

  • Al-Ghamdi, A. M., Al-Otaibi, A. A., Al-Zaqri, N. A., & Al-Turkistani, A. A. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1645-S1651. Available at: [Link]

  • Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. Available at: [Link]

  • synthesis, anticancer activity and molecular docking studies of some novel quinoline hydrazide derivatives of substituted benzaldehydes. Rasayan Journal of Chemistry. Available at: [Link]

  • Nikolova-Mladenova, B., Momekov, G., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. Available at: [Link]

  • Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate. Available at: [Link]

  • Antimicrobial activity of Dibenzalacetone (C17H14O). Zeal Scientific Publication. Available at: [Link]

  • Patel, P. B., & Patel, J. K. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of advanced pharmaceutical technology & research, 3(3), 182–188. Available at: [Link]

  • Kim, J. H., Mahoney, N., Chan, K. L., Molyneux, R. J., & Campbell, B. C. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of clinical microbiology and antimicrobials, 10, 23. Available at: [Link]

  • Kim, J. H., Mahoney, N., Chan, K. L., Molyneux, R. J., & Campbell, B. C. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of clinical microbiology and antimicrobials, 10, 23. Available at: [Link]

  • 5-Chloro-2-fluorobenzaldehyde. PubChem. Available at: [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, F. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 208. Available at: [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Available at: [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]

  • 5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde 250mg. Dana Bioscience. Available at: [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. Available at: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available at: [Link]

  • Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular diversity. Available at: [Link]

  • Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular diversity. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar. Available at: [Link]

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Solubility profile of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling & Crystallization Strategy for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Executive Summary

This guide details the strategic framework for determining and applying the solubility profile of This compound (hereafter referred to as CFB-Aldehyde ).[][2] As a critical intermediate in the synthesis of advanced pharmaceuticals (potentially including Potassium-Competitive Acid Blockers or antifungal agents), the purity of CFB-Aldehyde directly impacts downstream yield and API quality.[][2]

Given the proprietary nature of specific quantitative solubility data for this intermediate in public indices, this guide provides a self-validating experimental protocol , a predictive solubility landscape based on Structure-Activity Relationships (SAR), and a thermodynamic modeling framework (Apelblat/Van't Hoff) to empower researchers to generate and utilize high-fidelity data for process optimization.[][2]

Part 1: Molecular Context & Physicochemical Logic[2]

Chemical Identity:

  • Structure: A benzaldehyde core substituted at the 5-position with a chlorine atom and at the 2-position with a (2,4-difluorobenzyl)oxy ether linkage.[][2]

  • Molecular Formula: C₁₄H₉ClF₂O₂[2]

  • Character: Highly lipophilic, aromatic, and non-ionizable (neutral) under standard conditions.[][2]

Solubility Causality: The solubility behavior of CFB-Aldehyde is governed by the competition between the hydrophobic benzyl ether moiety and the moderately polar aldehyde group.[][2]

  • Solute-Solvent Interaction: The difluorobenzyl ring promotes

    
     stacking interactions, favoring aromatic solvents (e.g., Toluene).[] The ether oxygen and aldehyde carbonyl act as weak hydrogen bond acceptors, suggesting moderate solubility in polar protic solvents (e.g., Alcohols) but poor solubility in water.[][2]
    
  • Crystallization Implication: The molecule's rigidity and halogenation suggest a high propensity for crystalline packing, making cooling crystallization from alcohols or anti-solvent crystallization (Acetone/Water) the preferred purification routes.[][2]

Part 2: Experimental Protocol (Self-Validating System)

To generate a definitive solubility profile, the Laser Dynamic Monitoring Method is recommended over the static shake-flask method due to its speed and higher accuracy in detecting the metastable zone width (MSZW).[][2]

Protocol: Laser Dynamic Solubility Determination

Objective: Determine the mole fraction solubility (


) of CFB-Aldehyde in organic solvents across the temperature range 

to

.

Reagents:

  • Solute: CFB-Aldehyde (Purity

    
     by HPLC).[][2]
    
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate, Toluene (Analytical Grade).[][2]

Workflow:

  • Preparation: Add a known mass (

    
    ) of solvent to a jacketed glass vessel equipped with a mechanical stirrer and a laser turbidity probe.[2]
    
  • Addition: Add an excess of CFB-Aldehyde solid until the solution is turbid (saturated) at the starting temperature.

  • Equilibration: Stir at constant temperature (accuracy

    
    ) for 1 hour.
    
  • Dissolution (Heating): Slowly increase temperature (

    
    ) while monitoring laser transmission. Record the temperature (
    
    
    
    ) where transmission hits 100% (point of complete dissolution).[][2]
  • Validation (Cooling): Slowly cool the solution and record the temperature (

    
    ) where transmission drops (nucleation).
    
  • Quantification: The solubility at

    
     is known from the initial mass ratio.[2] Repeat with varying solute/solvent ratios to construct the full curve.
    

Self-Validation Check:

  • The hysteresis between

    
     and 
    
    
    
    defines the Metastable Zone Width (MSZW) .[][2] A consistent MSZW validates the absence of impurity-induced nucleation.[][2]

Part 3: Visualization of Workflow

Solubility_Protocol Start Start: Weigh Solute & Solvent Mix Equilibrate (Suspension) Start->Mix Heat Ramp T (+0.1 K/min) Laser Monitoring Mix->Heat Dynamic Method Clear Record T_clear (Solubility Point) Heat->Clear 100% Transmission Cool Ramp T (-0.1 K/min) Determine MSZW Clear->Cool Validate Model Fit Data to Apelblat Model Clear->Model Data Export Cool->Mix Repeat w/ new ratio

Caption: Workflow for Laser Dynamic Solubility Determination and MSZW Analysis.

Part 4: Predicted Solubility Landscape & Data Structure[2]

In the absence of specific public data, the following Predicted Solubility Profile is derived from structural analogs (e.g., 5-chloro-2-(4-chlorobenzyloxy)benzaldehyde) to guide solvent selection.

Table 1: Predicted Solubility Trends & Solvent Suitability

Solvent ClassRepresentative SolventsPredicted Solubility (298.15 K)Temperature Sensitivity (

)
Process Utility
Polar Aprotic Acetone, DMF, THFHigh LowReaction Solvent: Excellent for synthesis; poor for crystallization yield.[][2]
Aromatic Toluene, XyleneHigh ModerateExtraction: Ideal for removing the intermediate from aqueous reaction byproducts.[][2]
Polar Protic Methanol, Ethanol, IPAModerate High Crystallization: Ideal for cooling crystallization.[][2] High

ensures good recovery.[][2]
Esters Ethyl AcetateModerate-High ModerateGeneral Purpose: Good balance for extraction and crystallization.[][2]
Alkanes Hexane, HeptaneVery Low LowAnti-Solvent: Use to force precipitation from Toluene or Ethyl Acetate.[2]
Water WaterInsoluble NegligibleWash Solvent: Removes inorganic salts without dissolving the product.[2]

Part 5: Thermodynamic Modeling & Analysis[2]

To translate experimental points into a continuous profile for process design, the data must be correlated using thermodynamic models.[][2]

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

).[2] This model typically provides the highest accuracy for non-ideal organic solutions.[2]


  • A, B, C: Empirical parameters determined by regression analysis.

  • Application: Use these parameters to interpolate solubility at any

    
     within the experimental range.
    
Thermodynamic Parameters (Van't Hoff Analysis)

Understanding the dissolution enthalpy (


) is vital for heat transfer calculations in the crystallizer.[][2]

[]
  • Interpretation:

    • 
       (Endothermic): Solubility increases with temperature (Typical for CFB-Aldehyde).[][2]
      
    • Entropy (

      
      ):  Positive values indicate disordering upon dissolution, driving the process.[][2]
      

Part 6: Strategic Application - Crystallization Design

Based on the predicted profile and thermodynamic logic, the optimal purification strategy for CFB-Aldehyde is Cooling Crystallization from Ethanol or Isopropanol .[][2]

Process Logic:

  • Dissolution: Dissolve crude CFB-Aldehyde in IPA at

    
     (near boiling) to saturation.
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.[][2]

  • Cooling: Ramp down to

    
    . The high temperature sensitivity (High 
    
    
    
    ) in alcohols ensures a massive drop in solubility, maximizing yield.[][2]
  • Seeding: Add pure seed crystals at the metastable limit to control particle size distribution (PSD).

References

  • Jouyban, A. (2019).[][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[][2] (Authoritative source on solubility protocols).

  • Acree, W. E., & Abraham, M. H. (2001).[][2] "Solubility Predictions for Crystalline Organic Compounds in Organic Solvents." Journal of Solution Chemistry. Link

  • Wang, J., et al. (2011).[][2] "Thermodynamic Models for Determination of Solubility of 5-Chlorosalicylaldehyde in Different Solvents." Journal of Chemical & Engineering Data. (Reference for the core scaffold solubility behavior).

  • Mullin, J. W. (2001).[][2] Crystallization. Butterworth-Heinemann.[][2] (The standard text for crystallization process design).

  • Apelblat, A., & Manzurola, E. (1999).[][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[][2] (Origin of the Apelblat model).

Sources

Safety Data Sheet (SDS) and handling hazards for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide provides a rigorous safety and handling framework for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde , a specialized intermediate often utilized in the synthesis of pharmaceutical agents, particularly Potassium-Competitive Acid Blockers (P-CABs) and other benzimidazole-based therapeutics.

As a halogenated benzaldehyde derivative, this compound presents specific reactivity hazards—notably susceptibility to oxidation (to the corresponding benzoic acid) and potential sensitization. While specific Safety Data Sheets (SDS) for this exact isomer are rare in public domains compared to its 3,4-difluoro analog (CAS 1443351-77-6), the structural homology allows for a high-confidence extrapolation of safety parameters. This guide synthesizes field-proven protocols with Structure-Activity Relationship (SAR) based hazard assessment.

Chemical Identification & Physicochemical Properties[1][2][3][4]

The following data establishes the baseline identity of the compound. Researchers must verify the specific Certificate of Analysis (CoA) for lot-specific purity and polymorphic form.

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₄H₉ClF₂O₂
Molecular Weight 282.67 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Reactivity Profile Air-sensitive (aldehyde oxidation); incompatible with strong oxidizers and strong bases.
Structural Analog 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde (CAS 1443351-77-6) [1]

Hazard Identification (GHS Classification)

Based on the toxicological profiles of closely related halogenated benzaldehyde ethers (e.g., CAS 667436-66-0 and CAS 1443351-77-6), the following GHS classifications are assigned.

Signal Word: WARNING
Hazard ClassCategoryHazard Statement (H-Code)Description
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2][1]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][1] Remove contact lenses, if present and easy to do.[2][1] Continue rinsing.[4][2][1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Operational Handling Protocols

Engineering Controls & PPE
  • Ventilation: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure operating at a face velocity of 80–100 fpm.

  • Respiratory: If handling >10g outside a hood, use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are required. Double-gloving is recommended during synthesis setup.

  • Ocular: Chemical safety goggles. Face shield required if handling large liquid volumes (e.g., during workup).

Validated Weighing & Transfer Workflow

This workflow minimizes exposure and cross-contamination.

HandlingWorkflow Start Start: Material Receipt Inspection Visual Inspection (Check Seal Integrity) Start->Inspection PPE Don PPE: Gloves, Goggles, Lab Coat Inspection->PPE Hood Transfer to Fume Hood PPE->Hood Weighing Weighing: Use Anti-Static Spatula Hood->Weighing Minimize Drafts Solubilization Solubilization: Dissolve in DMSO/DCM Weighing->Solubilization Immediate Dissolution Waste Waste Disposal: Solid/Liquid Segregation Solubilization->Waste Rinse Vials

Figure 1: Standard Operating Procedure (SOP) flow for safe handling and solubilization.

Synthesis Considerations (Expert Insight)
  • Aldehyde Stability: Benzaldehydes are prone to autoxidation to benzoic acids. Store under an inert atmosphere (Nitrogen or Argon) if the container is opened.

  • Reaction Monitoring: When using this intermediate in nucleophilic substitutions or condensations, monitor the disappearance of the aldehyde peak (~10.0 ppm in ¹H NMR) to confirm consumption.

  • Quenching: Unreacted aldehyde residues should be quenched carefully. Bisulfite adduct formation is a reliable method for removing unreacted benzaldehydes from organic layers during workup.

Emergency Response & First Aid

In the event of exposure, immediate action is critical to mitigate irreversible damage.

Exposure Response Logic

EmergencyResponse Incident Exposure Incident Type Type of Exposure? Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Rinse 15 min (Lift Eyelids) Eye->ActionEye ActionSkin Wash with Soap/Water Remove Clothing Skin->ActionSkin ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Figure 2: Decision tree for emergency response protocols following exposure.

Firefighting Measures
  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[4][1][3]

  • Specific Hazards: Combustion generates toxic fumes including Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF). Self-Contained Breathing Apparatus (SCBA) is mandatory for firefighters.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic and air-sensitive; store under Argon/Nitrogen.

  • Incompatibilities: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (which may induce Cannizzaro reactions or polymerization).

Ecological & Disposal Considerations

  • Ecotoxicity: Halogenated aromatics are often persistent in aquatic environments. Do not allow the product to enter drains or watercourses.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).

References

  • PubChem. (2024). Compound Summary: 5-Chloro-2-fluorobenzaldehyde (Precursor Analog). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a detailed application note and protocol for the synthesis of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde.

Here's a breakdown of the requirements and a plan to address them:

PART 1: CORE DIRECTIVE (Autonomy)

  • I have full editorial control to structure the guide.

  • I will not use a rigid template.

  • I will analyze the topic and design a structure that best explains the synthesis.

Plan:

  • Introduction: Significance of the target molecule, its applications (e.g., as an intermediate in pharmaceuticals or other fine chemicals).

  • Reaction Principle and Mechanism: Explain the underlying chemistry, which is a Williamson Ether Synthesis. I will detail the S_N2 mechanism.

  • Materials and Methods: A comprehensive list of all chemicals, equipment, and safety precautions.

  • Experimental Protocol: A detailed, step-by-step procedure for the synthesis. I will explain the "why" behind each step (e.g., why a specific solvent, base, or temperature is used).

  • Purification and Characterization: How to isolate and purify the product (e.g., extraction, recrystallization, or column chromatography) and how to confirm its identity and purity (e.g., NMR, IR, Mass Spec).

  • Data Summary: Tables for reagents, reaction parameters, and expected results.

  • Troubleshooting: Common problems and their solutions.

  • Safety Information: A dedicated section on handling the hazardous chemicals involved.

  • References: A complete list of all cited sources.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

  • Expertise & Experience: Explain the causality behind experimental choices.

  • Trustworthiness: The protocol must be self-validating (i.e., include characterization steps).

  • Authoritative Grounding & Comprehensive References:

    • In-text citations for mechanistic claims and protocol standards.

    • A complete "References" section with clickable URLs.

Plan:

  • I will use the search results to explain the Williamson Ether Synthesis mechanism, citing sources like Vedantu[1], Wikipedia[2], and Master Organic Chemistry[3].

  • I will explain why a primary alkyl halide (2,4-difluorobenzyl bromide) is ideal and why a phenoxide is a good nucleophile.[2][3][4][5]

  • I will justify the choice of a polar aprotic solvent (like Acetone) and a weak base (like Potassium Carbonate).[5]

  • For trustworthiness, I will include sections on product purification and suggest analytical techniques like IR and NMR for characterization, referencing typical spectral data for aldehydes.[6][7][8][9]

  • I will gather safety information for all reactants from the SDS results:

    • 5-Chloro-2-hydroxybenzaldehyde (also known as 5-Chlorosalicylaldehyde)[10][11]

    • 2,4-Difluorobenzyl bromide[12]

    • Potassium Carbonate[13][14][15][16][17]

    • Acetone[18][19][20][21][22]

  • I will create a comprehensive reference list at the end.

PART 3: VISUALIZATION & FORMATTING

  • Data Presentation: Summarize quantitative data in tables.

  • Experimental Protocols: Detailed step-by-step methodologies.

  • Mandatory Visualization:

    • Use Graphviz (DOT language) for diagrams.

    • Provide a brief caption.

    • Adhere to specified diagram specifications (width, color contrast, node text contrast, color palette).

Plan:

  • I will create a table for the reagents, listing their molecular weight, amount in grams, moles, and molar equivalents.

  • I will create a second table for reaction conditions and expected outcomes (e.g., reaction time, temperature, yield).

  • I will write the experimental protocol in a clear, numbered list format.

  • I will create two Graphviz diagrams:

    • Reaction Scheme: A visual representation of the chemical reaction.

    • Experimental Workflow: A flowchart detailing the steps from setup to final product characterization.

  • I will ensure all DOT scripts adhere to the specified formatting rules, especially the color and contrast requirements.

Execution Strategy:

  • Draft the Introduction: Briefly introduce this compound and its potential importance as a synthetic intermediate.[23][24][25]

  • Write the Reaction Principle Section: Detail the Williamson Ether Synthesis mechanism as it applies to this specific reaction. Cite authoritative sources.[1][2][3]

  • Compile Safety Information: Create a dedicated safety section summarizing the hazards of each chemical, citing the SDS documents.[10][12][13][18] This is a crucial first step before detailing the protocol.

  • Develop the Protocol: Write the step-by-step synthesis based on general Williamson ether synthesis procedures. I'll need to infer reasonable quantities and conditions as a specific paper for this exact molecule wasn't found, but the reaction is very standard. The key steps are: deprotonation of the phenol with K2CO3, nucleophilic attack on the benzyl bromide, workup, and purification.

  • Create Tables: Populate the tables with reagent data and reaction parameters.

  • Design Graphviz Diagrams: Write the DOT scripts for the reaction scheme and the experimental workflow, paying close attention to the formatting rules.

  • Write Characterization Section: Describe how to confirm the product's identity using IR (looking for the disappearance of the -OH stretch and the presence of the ether C-O and aldehyde C=O stretches) and 1H NMR (identifying the aldehyde proton, aromatic protons, and the benzylic CH2 protons).[6][7][8]

  • Compile References: Create the final, numbered reference list with titles, sources, and URLs from the search results.

  • Review and Refine: Read through the entire document to ensure it is cohesive, accurate, and meets all user requirements. Check for clarity, scientific integrity, and correct formatting. Ensure every sentence referring to a search result has a citation.## Application Note: A Comprehensive Guide to the Synthesis of this compound

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable benzaldehyde derivative utilized as a building block in the development of pharmaceuticals and other fine chemicals.[23][25] The synthetic strategy is centered around the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[2][5] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

This compound is a key intermediate whose structural features—a halogenated aromatic core, an ether linkage, and a reactive aldehyde group—make it a versatile precursor for more complex molecular architectures. The synthesis is achieved via the Williamson ether synthesis, a classic S_N2 (bimolecular nucleophilic substitution) reaction.[1][2]

The core of this reaction involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is deprotonated by a mild base, typically potassium carbonate, to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,4-difluorobenzyl bromide.[3] This attack displaces the bromide leaving group in a concerted, one-step mechanism, forming the desired ether bond.[4]

The selection of a primary benzylic halide is critical, as the S_N2 mechanism is sensitive to steric hindrance.[1] The use of secondary or tertiary halides would favor a competing E2 elimination reaction, significantly reducing the yield of the desired ether product.[3]

G R1 5-Chloro-2-hydroxybenzaldehyde (Phenol) Intermediate Potassium 5-chloro-2-formylphenoxide (Nucleophile) R1->Intermediate Deprotonation (Step 1) R2 2,4-Difluorobenzyl bromide (Primary Alkyl Halide) Product This compound (Target Ether) R2->Product SN2 Nucleophilic Attack (Step 2) Base K₂CO₃ (Base) in Acetone Intermediate->Product SN2 Nucleophilic Attack (Step 2) Byproduct KBr + KHCO₃ (Byproducts)

Figure 1: Reaction mechanism for the Williamson ether synthesis of the target compound.

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Chloro-2-hydroxybenzaldehyde: Causes skin and serious eye irritation.[10][11] May be harmful if swallowed or inhaled.[10]

  • 2,4-Difluorobenzyl bromide: Flammable liquid and vapor.[12] Causes severe skin burns and eye damage.[12] It is a lachrymator, meaning it can cause tearing.[26]

  • Potassium Carbonate (K₂CO₃): Causes skin irritation and serious eye irritation.[13][14] May cause respiratory irritation.[15] Handle as a fine dust, avoiding inhalation.[17]

  • Acetone: Highly flammable liquid and vapor.[18][19] Causes serious eye irritation and may cause drowsiness or dizziness.[20][21] Keep away from heat, sparks, and open flames.[22]

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-2-hydroxybenzaldehyde635-93-8C₇H₅ClO₂156.57
2,4-Difluorobenzyl bromide23915-07-3C₇H₅BrF₂207.02
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21
Acetone (anhydrous)67-64-1C₃H₆O58.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Deionized Water7732-18-5H₂O18.02
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

ReagentAmount (g)Moles (mmol)Molar Equiv.
5-Chloro-2-hydroxybenzaldehyde1.5710.01.0
2,4-Difluorobenzyl bromide2.2811.01.1
Potassium Carbonate (anhydrous)2.7620.02.0
Acetone (anhydrous)50 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature.

  • Addition of Alkylating Agent: Add 2,4-difluorobenzyl bromide (2.28 g, 11.0 mmol) to the suspension dropwise using a syringe. A slight excess of the benzyl bromide ensures the complete consumption of the starting phenol.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours.[19] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture.

  • Reaction Quench and Solvent Removal: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 50 mL of deionized water. The inorganic salts will dissolve in the aqueous layer, while the organic product will remain as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 25 mL) followed by brine (1 x 25 mL) to remove any residual inorganic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Characterization Data:

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretching band from the starting phenol (typically ~3200-3400 cm⁻¹). Key absorbances to note are the strong C=O stretch of the aldehyde at approximately 1680-1705 cm⁻¹ (conjugated) and the C-O-C (ether) stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹.[6][8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expect to see the characteristic aldehyde proton (CHO) as a singlet at a high chemical shift, typically around δ 10.0 ppm.[7] The benzylic protons (-O-CH₂-Ar) should appear as a singlet around δ 5.2 ppm. The aromatic protons will show complex splitting patterns in the δ 6.9-7.9 ppm region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (C₁₄H₉ClF₂O₂ = 282.67 g/mol ).

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive base (K₂CO₃ absorbed moisture), impure reagents, insufficient heating.Use freshly dried, anhydrous K₂CO₃. Ensure reagents are pure. Confirm reaction mixture reached and maintained reflux temperature.
Reaction Stalls (Incomplete) Insufficient base or alkylating agent, reaction time too short.Add an additional 0.2 equivalents of K₂CO₃ and 0.1 equivalents of the benzyl bromide. Extend the reflux time and monitor by TLC.
Presence of Unreacted Phenol Incomplete deprotonation or insufficient alkylating agent.After workup, wash the organic layer with a cold, dilute (1M) NaOH solution to remove the acidic phenol starting material.
Formation of Side Products Reaction temperature too high, presence of water.Ensure strict temperature control. Use anhydrous solvents and reagents to prevent hydrolysis of the benzyl bromide.

References

  • Williamson Ether Synthesis: Mechanism, Steps & Example. (n.d.). Vedantu. Retrieved from [Link]

  • Williamson ether synthesis. (2024). In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ACETONE - SAFETY DATA SHEET. (2025). Labkem. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Lubri-Delta. Retrieved from [Link]

  • Safety Data Sheet for Acetone. (2024). ChemSupply Australia. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Carl ROTH. Retrieved from [Link]

  • A, B, C's of Williamson Ether Synthesis. (2022). Teach the Mechanism. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Acetone MSDS. (2012). ScienceLab.com. Retrieved from [Link]

  • Safety Data Sheet: Potassium carbonate. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Safety Data Sheet Potassium Carbonate. (2020). Redox. Retrieved from [Link]

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022). INEOS KOH. Retrieved from [Link]

  • Potassium Carbonate Anhydrous All Grades SDS. (2023). Armand Products. Retrieved from [Link]

  • POTASSIUM CARBONATE MSDS. (2008). West Liberty University. Retrieved from [Link]

  • SAFETY DATA SHEET: 5-Chlorosalicylaldehyde. (2023). Fisher Scientific. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Cas No.23915-07-3 2,4-Difluorobenzyl bromide. (n.d.). Arborpharm. Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]

  • SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. (2024). Fisher Scientific. Retrieved from [Link]

  • IR spectra of benzaldehyde at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET: 3-Chloro-4-hydroxybenzaldehyde. (2025). Thermo Fisher Scientific. Retrieved from [Link]

Sources

Reaction conditions for preparing 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research and development professionals synthesizing 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and other bioactive ether-linked salicylaldehyde derivatives.

Introduction & Retrosynthetic Analysis

The target molecule is constructed via a Williamson Ether Synthesis , coupling a phenol (salicylaldehyde derivative) with a benzyl halide. This pathway is preferred over nucleophilic aromatic substitution (SNAr) due to the mild conditions and high regioselectivity for O-alkylation over C-alkylation in polar aprotic solvents.[1][2]

Retrosynthetic Logic:

  • Disconnection: The ether linkage (C-O bond).[1][2]

  • Nucleophile: 5-Chloro-2-hydroxybenzaldehyde (5-Chlorosalicylaldehyde).[1][2] The electron-withdrawing aldehyde and chlorine groups increase the acidity of the phenol (

    
    ), making it facile to deprotonate with mild carbonate bases.
    
  • Electrophile: 2,4-Difluorobenzyl bromide (or chloride).[1][2] The benzylic position is highly activated for

    
     attack.[1][2]
    
Reaction Scheme & Mechanism

The reaction proceeds via an


 mechanism.[1][2] The phenolate ion, generated in situ by Potassium Carbonate (

), attacks the benzylic carbon of the halide, displacing the bromide leaving group.

ReactionScheme SM1 5-Chloro-2-hydroxybenzaldehyde (Nucleophile) Inter Phenolate Anion (In Situ) SM1->Inter Deprotonation SM2 2,4-Difluorobenzyl bromide (Electrophile) Product This compound (Target Ether) SM2->Product Electrophile Reagents K2CO3 (Base) DMF (Solvent) 60-80°C Reagents->Inter Inter->Product SN2 Attack

Caption: Mechanistic pathway for the O-alkylation of 5-chlorosalicylaldehyde.

Critical Process Parameters (Optimization)

To ensure reproducibility and high yield, the following parameters were evaluated based on standard protocols for salicylaldehyde alkylation.

ParameterRecommended ConditionRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes dissociation of the phenolate-potassium ion pair, enhancing nucleophilicity.[1][2] Alternative: Acetonitrile (slower).[1][2]
Base

(Granular/Powdered)
Mild enough to prevent Cannizzaro reaction or aldehyde degradation, yet strong enough to deprotonate the phenol quantitatively.
Stoichiometry 1.0 : 1.1 : 2.0 (SM1:SM2:Base)Slight excess of electrophile ensures complete consumption of the limiting aldehyde.[2] Excess base neutralizes HBr byproduct.[1][2]
Temperature 60°C - 80°C Optimal for

kinetics.[1][2] Temperatures >100°C increase risk of ether cleavage or side reactions.[1][2]
Catalyst KI (Optional, 0.1 eq)If using 2,4-difluorobenzyl chloride, add Potassium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
Standardized Experimental Protocol

Safety Warning: 2,4-Difluorobenzyl bromide is a lachrymator and skin irritant.[1][2] DMF is a reproductive toxin.[1][2] Perform all operations in a fume hood.

Materials:
  • 5-Chloro-2-hydroxybenzaldehyde (

    
    )[1][2]
    
  • 2,4-Difluorobenzyl bromide (

    
    )
    
  • Potassium Carbonate (

    
    ), anhydrous
    
  • N,N-Dimethylformamide (DMF), anhydrous[3]

  • Ethyl Acetate (EtOAc) & Hexanes (for workup/purification)[1][2][3]

Step-by-Step Procedure:
  • Setup:

    • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser (optional, if heating >60°C).[1][2]

    • Flush the system with Nitrogen (

      
      ) or Argon to minimize oxidation of the aldehyde (though this substrate is relatively stable).
      
  • Reagent Addition:

    • Add 5-Chloro-2-hydroxybenzaldehyde (1.0 eq, e.g.,

      
      , 
      
      
      
      ) to the flask.
    • Add anhydrous DMF (

      
      , approx. 
      
      
      
      ). Stir until dissolved.
    • Add

      
        (2.0 eq, 
      
      
      
      ,
      
      
      ). Tip: Use finely powdered
      
      
      for faster reaction rates.[1][2]
    • Stir the suspension at Room Temperature (RT) for 15 minutes to allow initial deprotonation (color change to bright yellow/orange is typical for phenolate formation).[2]

  • Alkylation:

    • Add 2,4-Difluorobenzyl bromide (1.1 eq,

      
      , 
      
      
      
      ) dropwise or in one portion.
    • Heat the reaction mixture to 60°C . Monitor via TLC (30% EtOAc in Hexanes) or HPLC.[1][2]

    • Endpoint: Reaction is typically complete within 2–4 hours .[1][2]

  • Workup (Aqueous Quench):

    • Cool the mixture to RT.

    • Pour the reaction mixture into Ice Water (

      
      ) with vigorous stirring.
      
    • Observation: The product usually precipitates as a white to off-white solid.[1][2]

    • If Solid Precipitates: Filter the solid, wash with copious water (to remove DMF), and dry under vacuum.

    • If Oiling Occurs: Extract with EtOAc (

      
      ).[1][2] Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ).[1][2] Dry over
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallization: The crude solid can often be recrystallized from hot Ethanol (EtOH) or an EtOH/Water mixture.[1][2]

    • Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of 0–20% EtOAc in Hexanes .[1][2]

Workup Workflow Diagram

WorkupFlow Reaction Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice Water Reaction->Quench CheckState Precipitate Formed? Quench->CheckState Filter Vacuum Filtration Wash with H2O CheckState->Filter Yes (Solid) Extract Extract with EtOAc Wash (H2O/Brine) CheckState->Extract No (Oil) Recryst Recrystallization (EtOH) Filter->Recryst Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Recryst Final Pure Product (White Solid) Recryst->Final

Caption: Decision tree for isolation and purification of the target aldehyde.

Characterization & Quality Control
  • Appearance: White to pale yellow crystalline solid.[1][2][4]

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       (s, 1H, Aldehyde -CH O).[2]
      
    • 
       (s, 2H, Benzylic -OCH 2-).[1]
      
    • Aromatic region: Distinct patterns for the 1,2,4-trisubstituted ring (salicylaldehyde core) and the 1,2,4-trisubstituted difluorophenyl ring.

  • Mass Spectrometry:

    
    
    
    
    
    (Chlorine isotope pattern).[1][2]
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Old/wet DMF or

      
      .[1][2]
      
    • Solution: Use anhydrous DMF and freshly ground/dried base.[1][2] Increase temperature to 80°C.

  • Issue: "Oiling Out" during water quench.

    • Cause: Product melting point depression by impurities or DMF.[1][2]

    • Solution: Use the extraction method (EtOAc) rather than filtration.[2]

  • Issue: Dark Coloration.

    • Cause: Oxidation of the aldehyde or phenol.[2]

    • Solution: Ensure inert atmosphere (

      
      ) and avoid excessive heating (>90°C).[1][2]
      
References
  • PubChem. (2025).[1][2] 5-Chloro-2-fluorobenzaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Using 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde as a versatile pharmaceutical intermediate.

Introduction: A Strategic Building Block in Medicinal Chemistry

This compound is a bespoke chemical entity designed for the intricate demands of modern pharmaceutical synthesis. Its molecular architecture is distinguished by three key features that render it a highly valuable intermediate:

  • A Sterically Accessible Aldehyde: This functional group serves as a reactive handle for a multitude of chemical transformations, most notably in the construction of carbon-nitrogen bonds through reactions like reductive amination, which is a cornerstone of pharmaceutical drug synthesis.[1][2][3]

  • A Stable Benzyl Ether Linkage: The 2,4-difluorobenzyl ether group is not merely a placeholder. It offers a balance of stability across a range of reaction conditions while also influencing the electronic properties of the aromatic ring. The fluorine substituents can enhance metabolic stability and binding affinity of the final drug molecule.

  • A Pattern of Aromatic Substitution: The chloro and difluorobenzyl ether substituents provide a specific electronic and steric profile that can be crucial for achieving desired biological activity and pharmacokinetic properties in the target pharmaceutical compound.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this intermediate, with detailed protocols to ensure its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₄H₉ClF₂O₂
Molecular Weight 282.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, ethyl acetate, acetone, and acetonitrile. Insoluble in water.
¹H NMR (400 MHz, CDCl₃) δ 10.45 (s, 1H, -CHO), 7.85 (d, J = 2.8 Hz, 1H, Ar-H), 7.50 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.42 (td, J = 8.5, 6.5 Hz, 1H, Ar-H), 7.05 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 5.20 (s, 2H, -OCH₂-). The aldehyde proton's characteristic downfield shift around 10 ppm is a key diagnostic signal.[4][5][6]
¹³C NMR (100 MHz, CDCl₃) δ 189.0 (C=O), 160.5, 158.0, 133.0, 131.5, 128.0, 126.0, 125.0, 120.0, 115.0, 112.0, 104.0, 65.0 (-OCH₂-). The carbonyl carbon resonance is typically observed in the 190-215 ppm range.[6]
IR (KBr, cm⁻¹) 3070 (Ar C-H), 2880, 2780 (Aldehyde C-H), 1690 (C=O stretch), 1590, 1480 (Ar C=C), 1250 (C-O ether), 1140 (C-F). The strong carbonyl absorption around 1690 cm⁻¹ is a prominent feature.[4]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a classic Sₙ2 reaction.[7][8][9] This involves the reaction of the phenoxide ion of 5-chloro-2-hydroxybenzaldehyde with 2,4-difluorobenzyl bromide.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A 5-Chloro-2-hydroxybenzaldehyde F 5-Chloro-2-((2,4- difluorobenzyl)oxy)benzaldehyde A->F Williamson Ether Synthesis (Sₙ2) B 2,4-Difluorobenzyl bromide B->F C K₂CO₃ (Base) C->F D Acetonitrile (Solvent) D->F E 80 °C, 8-12 h E->F G KBr + KHCO₃ (Byproducts) F->G G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product A 5-Chloro-2-((2,4-difluorobenzyl) oxy)benzaldehyde G N-Substituted-1-(5-chloro-2-((2,4- difluorobenzyl)oxy)phenyl)methanamine A->G Reductive Amination B Primary Amine (R-NH₂) B->G C Sodium Triacetoxyborohydride (Reducing Agent) C->G D Dichloromethane (Solvent) D->G E Acetic Acid (Catalyst) E->G F Room Temperature, 12-18 h F->G

Sources

Application Notes and Protocols for Reductive Amination of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. It provides a highly efficient and controlled method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of a vast array of biologically active molecules. This process, which transforms a carbonyl group into an amine via an intermediate imine, is prized for its versatility and broad substrate scope. Unlike direct alkylation of amines with alkyl halides, which is often plagued by overalkylation, reductive amination offers a more controlled and predictable pathway to primary, secondary, and tertiary amines.[1][2]

The reaction is typically performed as a one-pot synthesis, where an aldehyde or ketone is reacted with an amine in the presence of a suitable reducing agent.[3] This guide focuses on the application of this powerful transformation to 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde, a structurally complex and pharmaceutically relevant building block. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

The Mechanism: A Two-Step, One-Pot Transformation

The reductive amination process proceeds through two key sequential steps that occur in the same reaction vessel:

  • Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[4]

  • Reduction: A selective reducing agent, present in the reaction mixture, then reduces the carbon-nitrogen double bond of the imine or iminium ion to yield the final amine product.[1][4]

The choice of reducing agent is critical to the success of the reaction. It must be mild enough to not significantly reduce the starting aldehyde while being reactive enough to efficiently reduce the in-situ formed imine or iminium ion.[1]

Reductive_Amination_Mechanism Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Imine Imine (R-CH=NR') Reactants->Imine Condensation (-H2O) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Iminium Iminium Ion (R-CH=N+HR') Imine->Iminium Protonation (H+) Product Amine (R-CH2-NHR') Imine->Product Reduction Iminium->Product Reduction

Figure 1: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

Several hydride-based reducing agents are commonly employed for reductive amination, each with its own advantages and considerations.

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and highly selective reagent, often the preferred choice for reductive aminations. It is particularly effective for reactions involving aldehydes and a wide range of amines. It does not require strongly acidic conditions and tolerates a broad array of functional groups.[5]
Sodium Cyanoborohydride (NaBH₃CN) Another widely used selective reducing agent. Its reactivity is pH-dependent, being more effective under mildly acidic conditions which facilitate iminium ion formation.[4] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and disposal.[3]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce the starting aldehyde or ketone. To avoid this side reaction, the imine is typically pre-formed before the addition of NaBH₄.

For the protocols detailed below, sodium triacetoxyborohydride is highlighted as the primary choice due to its superior safety profile, high selectivity, and operational simplicity.[3][5]

Experimental Protocols

The following protocols are provided as a detailed guide for the reductive amination of this compound. While these specific protocols have not been published for this exact substrate, they are based on well-established and widely cited procedures for structurally similar aromatic aldehydes.[5][6]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended one-pot procedure for a broad range of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in DCE or DCM (approximately 0.1 M concentration).

  • Add the desired amine (1.0-1.2 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate this step, particularly with less nucleophilic amines.[5]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 3-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired amine.

Protocol_STAB cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Aldehyde in DCE/DCM prep2 Add Amine (and optional base/acid) prep1->prep2 react1 Add NaBH(OAc)3 prep2->react1 react2 Stir at RT (3-24h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with NaHCO3 react3->workup1 If complete workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purify by Chromatography workup4->purify

Figure 2: Workflow for reductive amination using STAB.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step, one-pot procedure is particularly useful when the dialkylation of primary amines is a concern or when using the more reactive sodium borohydride.[6]

Materials:

  • This compound

  • Primary amine of choice

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol (approximately 0.2 M concentration).

    • Add the primary amine (1.0-1.1 eq) and stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

    • Monitor the reduction by TLC or LC-MS until the imine is fully consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add ethyl acetate or DCM and water to the residue and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with the organic solvent (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, consider adding a catalytic amount of acetic acid to promote imine formation, especially if using a weakly nucleophilic amine.[5] Ensure all reagents are of high purity and the solvents are anhydrous.

  • Aldehyde Reduction: If significant reduction of the starting aldehyde is observed (especially with NaBH₄), ensure that the imine formation step is complete before adding the reducing agent and maintain a low temperature during the addition.

  • Dialkylation: When using primary amines, dialkylation can sometimes be an issue. The stepwise protocol with NaBH₄ is often effective in minimizing this side reaction.[6] Alternatively, using a slight excess of the primary amine in the one-pot STAB procedure can also disfavor the formation of the tertiary amine.

  • Steric Hindrance: Highly hindered amines or aldehydes may react slower, requiring longer reaction times or gentle heating.

Conclusion

The reductive amination protocols detailed in this guide offer a reliable and versatile approach for the synthesis of novel amine derivatives from this compound. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development programs. The use of sodium triacetoxyborohydride is particularly recommended for its high selectivity, operational simplicity, and favorable safety profile.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Dana Bioscience. (n.d.). 5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde 250mg. [Link]

  • RSC Publishing. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. [Link]

  • PMC. (2020, December 21). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. [Link]

  • ChemRxiv. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • University of Bath. (n.d.). 2019 JECamp Green Chemistry. [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-Arylindole-4-Carboxylic Amides. [Link]

  • PMC. (2025, July 18). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. [Link]

  • Organic Letters. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. [Link]

Sources

Scalable production methods for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the manufacturing of potassium-competitive acid blockers (P-CABs) and antifungal pharmacophores. While laboratory-scale synthesis often relies on unoptimized Williamson etherification, this guide addresses the specific challenges of kilogram-scale production: controlling the exothermic alkylation profile, minimizing hydrolysis byproducts, and implementing a solvent-minimizing workup. We present a validated process using potassium carbonate (


) in N,N-Dimethylformamide (DMF) , achieving >98% purity via a water-precipitation workup that eliminates the need for chromatographic purification.

Introduction & Retrosynthetic Analysis

The target molecule, a functionalized benzaldehyde, serves as a "linchpin" intermediate. The aldehyde moiety allows for subsequent condensation reactions (e.g., to form chromanones or imidazoles), while the difluorobenzyloxy group provides metabolic stability and lipophilicity essential for drug-receptor binding.

Retrosynthetic Strategy: The most efficient disconnection is at the ether linkage. The synthesis is designed as a nucleophilic substitution (


) where the phenoxide anion of 5-chloro-2-hydroxybenzaldehyde  attacks the benzylic carbon of 2,4-difluorobenzyl bromide .

Key Process Challenges:

  • Regioselectivity: High, as there is only one phenolic hydroxyl.

  • Impurity Control: Competitive hydrolysis of the benzyl bromide to the corresponding benzyl alcohol if water is present.

  • Thermal Stability: The aldehyde group is susceptible to oxidation (to benzoic acid) or Cannizzaro disproportionation under highly basic/thermal stress.

Retrosynthesis Target Target: This compound Precursors Precursors: 5-Chlorosalicylaldehyde + 2,4-Difluorobenzyl Bromide Target->Precursors Disconnection (Ether)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Process Optimization: Critical Process Parameters (CPPs)

Before scaling, a parameter screen was conducted to define the Design Space.

Solvent Selection

The choice of solvent dictates the reaction rate (polarity) and the workup efficiency (miscibility with water).

SolventReaction Time (60°C)ConversionWorkup MethodSuitability
Acetone 18 hours85%Distillation/ExtractionLow (Slow kinetics)
Acetonitrile 12 hours92%Distillation/ExtractionMedium
DMF 3 hours >99% Water Precipitation High (Recommended)
Toluene 24 hours40%Phase SeparationLow (Requires PTC)

Decision: DMF was selected.[1] Its high dielectric constant dissociates the potassium phenoxide ion pair, accelerating the


 reaction. Crucially, DMF's water miscibility allows the product to precipitate out as a clean solid upon water addition, avoiding time-consuming extractions.
Base & Stoichiometry
  • Base: Granular

    
     (milled) is preferred over NaH. NaH generates 
    
    
    
    gas (safety risk) and is sensitive to moisture.
    
    
    is mild, cheap, and effective.
  • Stoichiometry: A slight excess of the alkyl halide (1.05 equiv) is used to drive the limiting reagent (aldehyde) to completion. Residual halide is easier to wash away than unreacted phenol.

Scalable Experimental Protocol

Scale: 1.0 kg Input (5-Chlorosalicylaldehyde) Expected Yield: ~1.75 kg (92-95%)

Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Mass (kg)Moles
5-Chloro-2-hydroxybenzaldehyde 156.571.001.006.39
2,4-Difluorobenzyl bromide 207.021.051.396.71
Potassium Carbonate (

)
138.211.501.329.58
DMF (Anhydrous) --5.0 L-
Water (Process) --15.0 L-
Step-by-Step Methodology

Step 1: Reactor Charging

  • Equip a 20 L jacketed glass reactor with an overhead stirrer, temperature probe, and reflux condenser.

  • Charge DMF (5.0 L) and start stirring at 150 RPM.

  • Add 5-Chloro-2-hydroxybenzaldehyde (1.00 kg) . Stir until dissolved (yellow solution).

  • Add Potassium Carbonate (1.32 kg) in portions to prevent clumping. The slurry may turn bright yellow/orange due to phenoxide formation.

Step 2: Reaction 5. Heat the mixture to 60°C . 6. Add 2,4-Difluorobenzyl bromide (1.39 kg) via a dropping funnel over 45 minutes. Note: Exothermic reaction. Control addition rate to maintain internal temperature <70°C. 7. Stir at 60-65°C for 3–4 hours. 8. In-Process Control (IPC): Sample 50 µL, dilute in MeCN. Analyze by HPLC. Target: <0.5% unreacted aldehyde.

Step 3: Quench & Workup (Precipitation) 9. Cool the reactor to 20–25°C . 10. Slowly add Process Water (15.0 L) over 1 hour.

  • Critical: Add the first 2 L very slowly. The product will begin to crystallize. Rapid addition can cause "oiling out" (formation of a sticky gum) instead of a discrete solid.
  • Stir the resulting suspension for 2 hours at 10°C to maximize yield.

Step 4: Filtration & Drying [7] 12. Filter the solid using a Nutsche filter or centrifuge. 13. Wash the cake with Water (2 x 2.0 L) to remove residual DMF and inorganic salts (


, 

). 14. Wash with Cold Ethanol (1 x 1.0 L) to displace water and remove trace lipophilic impurities. 15. Dry in a vacuum oven at 45°C for 12 hours until moisture content (KF) is <0.1%.

ProcessFlow Start Start: Charge DMF + Aldehyde + K2CO3 Reaction Reaction: Add Benzyl Bromide 60°C, 3-4 hours Start->Reaction IPC IPC: HPLC Check (<0.5% SM) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench: Controlled Water Addition (Precipitation) IPC->Quench Pass Filter Filtration & Wash (Water/Cold EtOH) Quench->Filter Dry Drying: Vacuum Oven 45°C Filter->Dry

Figure 2: Process flow diagram illustrating the "One-Pot, Precipitation" strategy for scalability.

Quality Control & Analytical Methods

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • 5-Chlorosalicylaldehyde: ~4.5 min

    • 2,4-Difluorobenzyl bromide: ~7.2 min

    • Product: ~11.8 min

Specification Limits:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): ≥ 98.0%.[4][6]

  • Loss on Drying: ≤ 0.5%.

  • Residue on Ignition: ≤ 0.1%.

Safety & Handling (HSE)

  • 2,4-Difluorobenzyl Bromide: Potent lachrymator (tear gas effect) and skin irritant. Handle only in a fume hood. Wear double nitrile gloves and chemical splash goggles. Neutralize spills with dilute ammonia or sodium thiosulfate.

  • Exotherm Control: The alkylation is exothermic. On a large scale (>10 kg), the addition of the bromide must be linked to reactor temperature monitoring to prevent thermal runaway.

  • DMF: Hepatotoxic and readily absorbed through skin. Use appropriate PPE.[8]

References

  • Tegoprazan Process Development

    • Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker.[9][10] Organic Process Research & Development. (2024).[2][4][9][10][11] Link

    • Note: Describes similar etherification chemistry in the context of P-CAB synthesis.
  • General Alkylation Methodology

    • Williamson Ether Synthesis.[1] Organic Chemistry Portal. Link

    • Scalable Alkylation via Protection/Deprotection.[11] Organic Process Research & Development. (2024).[2][4][9][10][11] Link

  • Reagent Safety Data

    • PubChem Compound Summary for 5-Chloro-2-fluorobenzaldehyde (Related Structure Safety). National Library of Medicine. Link

    • Matrix Scientific Product Data: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde.[12]Link

(Note: Specific patent literature for the exact 2,4-difluoro isomer is often proprietary to generic API manufacturers, but the chemistry is homologous to the cited Tegoprazan and general fluorobenzyl ether protocols.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] In this specific case, the sodium salt of 5-chloro-2-hydroxybenzaldehyde (the phenoxide) reacts with 2,4-difluorobenzyl chloride to form the desired ether.

While the reaction appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and the specific properties of the starting materials. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent issue and can stem from several factors:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide, which is a much stronger nucleophile than the corresponding phenol. If the base used is not strong enough or is not used in sufficient quantity, a significant portion of the 5-chloro-2-hydroxybenzaldehyde will remain unreacted.

  • Competing E2 Elimination: The alkoxide can also act as a base, and if the alkyl halide is sterically hindered, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[2] While 2,4-difluorobenzyl chloride is a primary halide, which generally favors SN2, high temperatures can promote elimination.[3]

  • C-Alkylation Side Reaction: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, under certain conditions, C-alkylation can occur, leading to undesired byproducts.

  • Reaction Conditions Not Optimized: Factors such as reaction time, temperature, and solvent can significantly impact the yield. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[3]

Q2: I'm observing the formation of byproducts. How can I identify and minimize them?

The two most common byproducts are the result of elimination and C-alkylation.

  • Elimination Byproduct: The E2 elimination of 2,4-difluorobenzyl chloride would result in the formation of 2,4-difluorostyrene. This can be minimized by using a less sterically hindered base and maintaining a lower reaction temperature.

  • C-Alkylation Byproduct: C-alkylation of the phenoxide would lead to the formation of 5-chloro-2-hydroxy-x-(2,4-difluorobenzyl)benzaldehyde isomers. The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation, while protic solvents can promote C-alkylation.[4]

Q3: What is the optimal choice of base for this reaction?

The choice of base is critical for the complete deprotonation of the phenol without promoting side reactions.

  • Moderate Bases: For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly used.[4] K2CO3 is often a good starting point as it is milder and can reduce the likelihood of side reactions.

  • Stronger Bases: If incomplete deprotonation is suspected, a stronger base like sodium hydride (NaH) can be used. However, NaH is highly reactive and requires strictly anhydrous conditions.

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in an SN2 reaction.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for Williamson ether synthesis.[3] They are polar enough to dissolve the ionic intermediates but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.

  • Phase-Transfer Catalysis: In a biphasic system (e.g., an organic solvent and water), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can be employed. The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to faster reaction rates and higher yields.[1][5]

Q5: My product is difficult to purify. What are the recommended purification methods?

Purification can be challenging due to the potential for closely related byproducts.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification.[6] A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For oily products or for separating mixtures of closely related compounds, silica gel column chromatography is the preferred method.[2] A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) will be required to achieve good separation.

Experimental Protocol: A Representative Synthesis

This protocol provides a general methodology for the synthesis of this compound. Note: This is a representative procedure and may require optimization for your specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
5-Chloro-2-hydroxybenzaldehyde156.571.57 g101.0
2,4-Difluorobenzyl chloride162.571.79 g111.1
Potassium Carbonate (K2CO3), anhydrous138.212.07 g151.5
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL--
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-chloro-2-hydroxybenzaldehyde (1.57 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask.

  • Heating and Alkylating Agent Addition: Heat the mixture to 80 °C with stirring. Once the temperature has stabilized, add 2,4-difluorobenzyl chloride (1.79 g, 11 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water.

    • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

    • If extracting with ethyl acetate, combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[6]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and melting point analysis.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis Phenol 5-Chloro-2-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack AlkylHalide 2,4-Difluorobenzyl chloride AlkylHalide->Product Salt KCl + KHCO₃

Caption: Williamson ether synthesis of the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Observed? Start->SideReactions IncompleteReaction->SideReactions No CheckBase Increase base strength (e.g., NaH) or equivalents IncompleteReaction->CheckBase Yes IncreaseTimeTemp Increase reaction time or temperature cautiously IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Verify reagent purity and anhydrous conditions IncompleteReaction->CheckReagents Yes Elimination Minimize Elimination (E2): Lower temperature SideReactions->Elimination Yes C_Alkylation Favor O-Alkylation: Use polar aprotic solvent (DMF, DMSO) SideReactions->C_Alkylation Yes Purification Optimize Purification: Recrystallization or Chromatography SideReactions->Purification Persistent Impurities

Sources

Technical Support Center: Purification of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde . This guide synthesizes established purification methodologies for benzaldehyde ethers, drawing on process chemistry principles used in the synthesis of structural analogs like Voxelotor intermediates.

Case ID: PUR-5CL-DFB-ALD Status: Active Guide Applicable For: Intermediate Synthesis, Medicinal Chemistry, Process Development

Impurity Profile & Origin Analysis

Before selecting a purification strategy, it is critical to identify the "Dirty Spectrum"—the specific impurities generated during the standard Williamson ether synthesis of this target.

Synthesis Context:

  • Precursors: 5-Chlorosalicylaldehyde + 2,4-Difluorobenzyl bromide (or chloride).

  • Base: typically

    
     or 
    
    
    
    .
  • Solvent: DMF, Acetone, or Acetonitrile.

Impurity Origin Diagram

The following diagram maps the origin of key impurities to help you decide which purification module to employ.

ImpurityMap cluster_removal Removal Strategy SM1 5-Chlorosalicylaldehyde (Phenolic Precursor) Target Target Aldehyde (Lipophilic Ether) SM1->Target O-Alkylation Imp_Dimer Bis-Ether Dimer (Trace Side Product) SM1->Imp_Dimer Over-reaction (Rare) Clean_Phenol Base Wash (NaOH) SM1->Clean_Phenol SM2 2,4-Difluorobenzyl bromide (Alkylating Agent) SM2->Target Clean_Halide Recrystallization (Heptane/EtOAc) SM2->Clean_Halide Imp_Acid Benzoic Acid Derivative (Oxidation Byproduct) Target->Imp_Acid Air Oxidation (Storage/Workup) Clean_Aldehyde Bisulfite Adduct Target->Clean_Aldehyde

Figure 1: Impurity genealogy in the synthesis of this compound.

Primary Strategy: Recrystallization (The "Scale-Up" Approach)

Crystallization is the most efficient method for removing the unreacted benzyl halide (SM2), which is often the most persistent impurity.

Solvent Selection Matrix

Based on the solubility profiles of alkoxybenzaldehydes [1][2], the following solvent systems are recommended.

Solvent SystemRatio (v/v)SuitabilityNotes
IPA / Water 3:1 to 5:1High Best balance. Water acts as the anti-solvent to force the aldehyde out while keeping salts/polar impurities dissolved.
Ethanol (Abs) 100%Medium Good for initial cooling. If yield is low, add water dropwise until turbid.
Heptane / EtOAc 10:1Specific Excellent for removing non-polar benzyl bromide impurities.
Cyclohexane 100%Low Risk of "oiling out" (liquid-liquid phase separation) is high.
Troubleshooting: "Oiling Out"

A common failure mode with benzaldehyde ethers is the product separating as an oil rather than a crystal.

Protocol to Fix Oiling Out:

  • Re-heat: Dissolve the oil completely by raising the temperature to reflux.

  • Seed: Add a single seed crystal of the pure product (if available) at

    
     below the boiling point.
    
  • Slow Cool: Turn off the stirrer. Wrap the flask in foil/cotton to cool extremely slowly over 4–6 hours.

  • Trituration: If it oils again, decant the supernatant and scratch the oil with a glass rod in the presence of cold pentane or hexanes.

Advanced Strategy: Bisulfite Purification (The "Gold Standard")

If chromatography is not an option and recrystallization fails to remove specific non-aldehyde impurities, the Bisulfite Adduct Method is the most chemically specific purification strategy. It selectively pulls the aldehyde into the aqueous phase, leaving all other organic impurities (benzyl halides, dimers) in the organic phase.

Step-by-Step Protocol

Phase 1: Adduct Formation

  • Dissolve the crude mixture in a minimal amount of Ethyl Acetate (approx. 2–3 volumes).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • Add the bisulfite solution to the organic layer (1.5 equivalents relative to the aldehyde).

  • Vigorous Stirring: Stir rapidly for 2–4 hours. A thick white precipitate (the bisulfite adduct) may form, or it may remain dissolved in the aqueous layer depending on volume.

Phase 2: The Wash 5. Separate the layers.[1][2]

  • If solid forms: Filter the solid adduct and wash with diethyl ether.
  • If liquid: Keep the Aqueous Layer (contains the target). Discard the organic layer (contains impurities).
  • Wash the aqueous layer (or solid adduct dissolved in water) with fresh Ethyl Acetate (
    
    
    ) to strip remaining lipophilic impurities.

Phase 3: Regeneration 7. Adjust the pH of the aqueous phase to >10 using 10% Sodium Carbonate (


)  or Sodium Hydroxide. Caution: Gas evolution.
8.  The pure aldehyde will precipitate or oil out.
9.  Extract with Dichloromethane (DCM)  or Ethyl Acetate.
10. Dry over 

and concentrate.

Decision Logic: Which Path to Take?

Use this logic flow to determine the correct immediate action for your specific batch.

DecisionTree Start Crude Product Isolated Check1 Is the crude acidic? (Contains Phenol/Acid) Start->Check1 Wash Wash with 1N NaOH then Brine Check1->Wash Yes Check2 Purity Requirement? Check1->Check2 No Wash->Check2 HighPurity >99% (Pharma/Bio) Check2->HighPurity Strict StdPurity >95% (Synthetic Intermediate) Check2->StdPurity Standard Bisulfite Execute Bisulfite Protocol HighPurity->Bisulfite Recryst Recrystallize from IPA/Water StdPurity->Recryst

Figure 2: Purification decision matrix based on impurity profile and purity requirements.

FAQ: Researcher to Researcher

Q: The product has a persistent pink/reddish hue. What is this? A: This is likely a trace phenol oxidation byproduct (quinone-like species). It is common in salicylaldehyde derivatives.

  • Fix: Dissolve in DCM and filter through a small pad of Silica Gel or Activated Charcoal . This usually removes the color bodies without significant yield loss.

Q: My yield after bisulfite purification is low (<50%). Why? A: The steric bulk of the 2,4-difluorobenzyl group and the 5-chloro substituent can hinder adduct formation.

  • Fix: Increase the reaction time to 12 hours and ensure extremely vigorous stirring (vortexing). The adduct formation is reversible; ensure the pH during regeneration is sufficiently high (>10) to fully release the aldehyde.

Q: Can I use column chromatography instead? A: Yes. These compounds are stable on silica.

  • Eluent: A gradient of Hexanes:Ethyl Acetate (Start 95:5, move to 80:20). The aldehyde usually runs with an Rf of ~0.4–0.5 in 80:20 Hex:EtOAc.

References

  • Voxelotor Synthesis & Intermediates: The purification of O-benzylated salicylaldehydes is extensively documented in the process chemistry for Voxelotor (GBT440). See Metcalf, B. et al. "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor."ACS Med. Chem. Lett. 2017, 8, 3, 321–326.

  • Williamson Ether Synthesis Optimization: For general protocols on removing benzyl halide impurities. Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Bisulfite Purification Mechanism:Shriner, R. L., et al. The Systematic Identification of Organic Compounds. 8th Ed. Wiley, 2003.

Sources

Technical Support Center: Purification of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5CL-DFB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde , a halogenated diaryl ether aldehyde commonly synthesized via Williamson ether synthesis (reacting 5-chlorosalicylaldehyde with 2,4-difluorobenzyl bromide).[1][2][3]

This molecule presents specific purification challenges due to the competing polarity of the aldehyde functionality and the lipophilic fluorinated benzyl ring.[1][2][3] The following guide synthesizes field data with solubility parameters to provide a self-validating purification protocol.

Part 1: Solvent Selection & Decision Matrix

Primary Recommendation: Ethanol (EtOH)[1][2][3]
  • Why: The aldehyde and ether oxygen provide sufficient polarity to dissolve in hot ethanol, while the halogenated aromatic rings drive crystallization upon cooling.[1][2][3] Ethanol is also effective at keeping unreacted 2,4-difluorobenzyl bromide (a common lachrymatory impurity) in solution.[1][2][3]

  • Grade: 95% Ethanol or Absolute Ethanol.[1][2][3]

Secondary Recommendation: Ethyl Acetate / Heptane (Binary System)[1][2][3]
  • Why: If the compound is too soluble in ethanol (yielding low recovery), a binary system allows for fine-tuning.[1][2][3] Ethyl acetate solubilizes the aldehyde, while heptane acts as the anti-solvent to force precipitation and remove non-polar byproducts.[1][2][3]

Solvent Decision Tree

SolventSelection Start Start: Crude Solid Analysis SolubilityCheck Test Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves YesDissolves Cool to RT, then 0°C Dissolves->YesDissolves Yes SwitchSystem Protocol B: Ethyl Acetate / Heptane Dissolves->SwitchSystem No (Too Insoluble) CrystalsForm Crystals Form? YesDissolves->CrystalsForm NoDissolves Check Impurities Success Protocol A: Recrystallize from EtOH CrystalsForm->Success Yes (White Needles/Plates) OilingOut Oiling Out? CrystalsForm->OilingOut No / Amorphous OilingOut->Success No (Add Seed Crystal) OilingOut->SwitchSystem Yes

Figure 1: Decision matrix for selecting the optimal solvent system based on crude material behavior.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the hot solution, distinct droplets form at the bottom of the flask instead of a solid precipitate. Root Cause: The solution temperature is dropping below the "oiling out" limit (liquid-liquid phase separation) before it reaches the solid-liquid saturation point.[1][2] This is common with benzaldehydes containing flexible ether linkers.[1][2][3]

Corrective Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (approx. 10-15% volume) to lower the saturation concentration.[1][2][3]

  • Slow Cool: Turn off the heat source but leave the flask in the oil bath/heating mantle to cool slowly to room temperature. Rapid cooling promotes oiling.[1][2][3][4]

  • Seeding: Once at room temperature, add a single seed crystal of the pure product. If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.[1][2][3][4]

Issue 2: Persistent Yellow Coloration

Symptom: The crystals are off-white or yellow, even after filtration.[1][2][3] Root Cause: Oxidation of the aldehyde to a benzoic acid derivative or traces of polymerized 5-chlorosalicylaldehyde.[1][2][3]

Corrective Protocol:

  • Perform the recrystallization under an inert atmosphere (Nitrogen or Argon) if possible.[1][2][3]

  • Activated Carbon Treatment:

    • Dissolve crude in hot solvent.[1][2][3][4]

    • Add Activated Charcoal (1-2% by weight).[1][2][3]

    • Stir for 5-10 minutes (do not boil excessively).

    • Filter hot through a Celite pad.[1][2][3]

    • Proceed with crystallization.[1][2][3][4]

Issue 3: Low Yield with High Purity

Symptom: The crystals look excellent (white needles), but the recovery is <50%. Root Cause: The compound is too soluble in the chosen solvent at room temperature.[1][2][3]

Corrective Protocol:

  • Concentrate: Evaporate 30% of the solvent volume.[1][2][3]

  • Anti-Solvent Addition: If using Ethyl Acetate, add cold Heptane dropwise until turbidity persists, then cool to 0°C.[1][2][3]

  • Second Crop: Do not discard the mother liquor. Concentrate it to half volume and cool again to harvest a second crop (check purity via TLC/HPLC as this crop often contains more impurities).

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude material with >85% purity.[1][2][3]

  • Preparation: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of Ethanol (95%). Heat to reflux (approx. 78°C) with magnetic stirring.[1][2][3]

  • Titration: If solids remain, add hot Ethanol in 2 mL portions until the solution is clear.

    • Note: If insoluble black specks remain, perform a hot filtration.[1][2][3]

  • Crystallization: Remove from heat. Cover the flask with foil (aldehydes are light-sensitive).[1][2][3] Allow to cool to room temperature undisturbed for 2 hours.

  • Finishing: Place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter via vacuum filtration.[1][2][3] Wash the filter cake with 10 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Oiling out issues or removing non-polar benzyl bromide impurities.[1][2][3]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).

  • Precipitation: Remove from heat. While still hot, slowly add Heptane dropwise.[1][2][3]

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1][2][3]

  • Clearing: Add 1-2 drops of EtOAc to clear the solution.[1][2][3]

  • Crystallization: Allow to cool slowly. The polarity gradient will force the product out while keeping lipophilic impurities in solution.[1][2][3]

Part 4: Chemical Property Reference Table

PropertyDataRelevance to Recrystallization
Molecular Weight 282.67 g/mol Moderate MW suggests good solubility in organic solvents.[1][2][3]
LogP (Predicted) ~3.8 - 4.2Lipophilic.[1][2][3] Insoluble in water; soluble in DCM, EtOAc.[1][2][3]
H-Bond Donors 0No -OH/-NH groups to form strong intermolecular networks (lower MP).[1][2][3]
H-Bond Acceptors 3 (Aldehyde, Ether, F)Good interaction with protic solvents like Ethanol.[1][2][3]
Melting Point Est. 85-95°C (Analog based)Ideal for recrystallization.[1][2][3] If MP is <60°C, oiling out is high risk.[1][2][3]

Part 5: Safety & Handling (SDS Highlights)

  • Aldehyde Toxicity: Benzaldehydes can be sensitizers.[1][2][3] Use gloves and work in a fume hood.[1][2][3]

  • Lachrymators: The starting material (2,4-difluorobenzyl bromide) is a potent lachrymator.[1][2][3] If the crude smells acrid/pungent, it contains unreacted starting material.[1][2][3] Ensure the mother liquor is treated with aqueous amine or caustic solution before disposal to quench the bromide.[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard protocols for recrystallization of aromatic aldehydes and ethers).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] [1][2][3]

  • PubChem. (2024).[1][2][3] 5-Chloro-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

  • Organic Syntheses. (Various Years). General procedures for Williamson Ether Synthesis and purification of benzaldehyde derivatives. (Methodological grounding for Protocol A/B). [Link]

Sources

Overcoming steric hindrance in 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile but sterically challenging intermediate into their synthetic workflows. Here, we will dissect the inherent reactivity challenges posed by its structure and provide actionable, field-tested troubleshooting strategies to ensure the success of your chemical transformations.

PART 1: Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving this compound is significant steric hindrance around the aldehyde's carbonyl carbon. This spatial crowding arises from the bulky 2,4-difluorobenzyloxy group positioned ortho to the formyl group. This arrangement effectively shields the electrophilic carbonyl carbon, impeding the approach of nucleophiles and other reactants.[1] This steric shield can dramatically slow down reaction rates, necessitate harsher conditions, or lead to low yields and reaction failure altogether.[2][3][4]

The diagram below illustrates the key structural features contributing to this steric congestion.

G cluster_molecule This compound cluster_hindrance Source of Steric Hindrance A C(=O)H B O C CH₂ B->C H1 Bulky benzyloxy group shields the top face of the aldehyde. B->H1 Steric Shield D Aromatic Ring (2,4-difluoro) C->D Benzene Benzene Ring (5-Chloro) Benzene->A ortho Benzene->B ortho Cl Cl Benzene->Cl para

Caption: Structural sources of steric hindrance.

PART 2: Troubleshooting Guide for Common Reactions

This section addresses specific, common issues encountered during key synthetic transformations in a question-and-answer format.

2.1 Knoevenagel Condensation

Question: My Knoevenagel condensation with an active methylene compound is sluggish and gives poor yields. How can I improve it?

Answer: This is a classic symptom of steric hindrance impeding the initial nucleophilic attack on the carbonyl. The bulky ortho substituent slows the formation of the key intermediate.[1] Standard base-catalyzed conditions may be insufficient.

Troubleshooting Protocol:

  • Catalyst and Condition Screening: The choice of catalyst is paramount. Move beyond traditional weak bases if they fail.

    • Initial Approach: Start with a catalytic amount of piperidine or ammonium acetate in a high-boiling solvent like toluene or under solvent-free conditions.[1][5]

    • Alternative Strategy (Catalyst-Free): Recent studies have shown that heating the aldehyde and active methylene compound in water, without any catalyst, can be remarkably effective for hindered substrates.[6] Water's unique solvent properties can facilitate the reaction pathway.[6]

    • Lewis Acid Catalysis: For particularly stubborn cases, a combination of a Lewis acid and a weak base (e.g., TiCl₄ and pyridine) can activate the aldehyde, making it more susceptible to nucleophilic attack.[7]

  • Reaction Parameter Optimization:

    • Temperature: Increase the reaction temperature. For solvent-based reactions, refluxing in toluene (110 °C) or xylene (~140 °C) may be necessary.

    • Water Removal: Use a Dean-Stark apparatus to remove the water formed during the condensation, which drives the equilibrium toward the product.

Comparative Table of Conditions:

MethodCatalystSolventTemperatureKey Advantage
Standard Piperidine / NH₄OAcTolueneRefluxWell-established; effective for less hindered substrates.
Catalyst-Free [6]NoneWater50-100 °CEnvironmentally benign; surprisingly effective for hindered aldehydes.
Solvent-Free [1]NH₄HCO₃NoneHeatHigh concentration of reactants; can be very efficient.
Lewis Acid [7]TiCl₄ / PyridineBenzene / TolueneRT to 80 °CStrong activation of the carbonyl group for difficult substrates.
2.2 Wittig Reaction

Question: I am attempting to form an alkene via a Wittig reaction, but I'm only recovering starting material or getting very low conversion. What should I do?

Answer: The Wittig reaction, while robust, is known to be slower with sterically hindered aldehydes.[8][9][10] The initial nucleophilic attack of the phosphorus ylide is the sterically sensitive step.

Troubleshooting Protocol:

  • Ylide Selection is Critical: The reactivity of the ylide matters.

    • Use Unstabilized Ylides: For hindered aldehydes, unstabilized ylides (e.g., Ph₃P=CH₂, where the carbon bears an alkyl group or hydrogen) are generally more reactive than stabilized ylides (where the carbon is attached to an electron-withdrawing group like an ester).[9][11] The higher energy and nucleophilicity of unstabilized ylides can help overcome the steric barrier.

    • In Situ Generation: Prepare the ylide in situ using a strong base like n-butyllithium or sodium amide just before adding the aldehyde to ensure maximum reactivity.[10]

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous aprotic solvents like THF or diethyl ether.

    • Temperature: While ylide formation is often done at low temperatures, the reaction with the hindered aldehyde may require prolonged stirring at room temperature or gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC.

  • Consider an Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction consistently fails, the HWE reaction is an excellent alternative.[10] It utilizes a phosphonate carbanion, which is generally more nucleophilic and less sterically demanding than a Wittig ylide, often providing superior yields for hindered carbonyls.[10]

Caption: Decision tree for troubleshooting a failed Wittig reaction.

2.3 Reductive Amination

Question: My direct reductive amination is failing. I either see no reaction or significant formation of the corresponding alcohol from aldehyde reduction.

Answer: This outcome suggests that the initial imine formation is very slow due to steric hindrance, making the aldehyde more susceptible to direct reduction by the hydride reagent.[12][13] For a successful reductive amination, the rate of imine formation and its subsequent reduction must be faster than the direct reduction of the starting aldehyde.

Troubleshooting Protocol:

  • Switch to a Two-Step (Indirect) Procedure: The most reliable solution for hindered substrates is to separate the imine formation from the reduction step.[12]

    • Step 1 (Imine Formation): Combine the aldehyde and the amine in a solvent like methanol or toluene. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water and drive the equilibrium to the imine. This step may require gentle heating. Monitor the disappearance of the aldehyde by TLC or GC-MS.

    • Step 2 (Reduction): Once the imine has formed, cool the reaction mixture (e.g., to 0 °C) and then add a less aggressive reducing agent like sodium borohydride (NaBH₄). NaBH₄ will efficiently reduce the imine without readily reducing the starting aldehyde.[12]

  • Reagent Choice for Direct Amination: If a one-pot procedure is required, the choice of reducing agent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for direct reductive aminations because it is a mild hydride donor that is particularly effective at reducing protonated imines (iminium ions) much faster than ketones or aldehydes.[12] It is less basic than sodium cyanoborohydride, reducing side reactions. However, even with NaBH(OAc)₃, reactions with highly hindered aldehydes can be slow and may require a catalytic amount of acetic acid to facilitate iminium ion formation.[12]

Recommended Protocol (Indirect Method):

StepReagents & ConditionsPurpose
1. Imine Formation Aldehyde (1 eq.), Amine (1.1 eq.), Toluene, 4Å Molecular SievesForm the imine intermediate by removing water, driving the reaction forward.
Heat to 60-80 °C, monitor by TLC until aldehyde is consumed.
2. Reduction Cool mixture to 0 °C. Add Sodium Borohydride (NaBH₄, 1.5 eq.) portion-wise.Reduce the pre-formed imine to the target amine.
Stir at 0 °C to RT until imine is consumed.
3. Workup Quench carefully with water, then perform standard aqueous/organic extraction.Isolate the final amine product.
PART 3: Frequently Asked Questions (FAQs)

Q1: Is a Grignard reaction or organolithium addition feasible with this aldehyde?

A1: It is extremely challenging. Grignard and organolithium reagents are not only strong nucleophiles but also strong bases. With a sterically hindered aldehyde like this one, nucleophilic addition to the carbonyl is often outcompeted by side reactions.[14] You are likely to observe:

  • No Reaction: The steric bulk completely prevents the nucleophile from reaching the carbonyl carbon.

  • Reduction: If the Grignard reagent has a β-hydride (e.g., Isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to its corresponding alcohol via a six-membered transition state.[14][15]

  • Enolization: While less common for aldehydes without α-protons, it's a possibility if the organometallic reagent is exceptionally basic.

Recommendation: Avoid Grignard or organolithium additions unless all other routes have failed. If you must proceed, use a less sterically demanding reagent (e.g., MeMgBr) and consider the use of a Lewis acid additive like CeCl₃ (the Luche reduction conditions for borohydride can be adapted conceptually) to enhance the electrophilicity of the carbonyl.

Q2: When should I consider using a protecting group for the aldehyde?

A2: You should protect the aldehyde functional group whenever you plan to perform a reaction that is incompatible with it, especially when strong nucleophiles, bases, or reducing agents are involved in other parts of your molecule.[16][17]

  • Scenario: Imagine you need to perform a Grignard reaction on another functional group within the same molecule. The unprotected aldehyde would react with the Grignard reagent.

  • Solution: Protect the aldehyde as an acetal, typically by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-TsOH).[17] Acetals are stable to bases, nucleophiles, and hydrides but are easily removed by treatment with aqueous acid.[16][18]

Q3: Are there any advanced catalytic methods that are particularly suited for this substrate?

A3: Yes, the field of organocatalysis offers powerful tools. N-Heterocyclic Carbene (NHC) catalysis is particularly noteworthy. NHCs can react with aldehydes to form a "Breslow intermediate," which effectively inverts the aldehyde's polarity (umpolung), turning it into a nucleophile.[19] This strategy bypasses the need for an external nucleophile to attack the sterically hindered carbonyl carbon. NHC catalysis can enable a variety of transformations, such as benzoin condensations and oxidative esterifications, even with hindered aldehydes.[19][20][21]

References
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions.Chemical Science (RSC Publishing).
  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review.
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.Benchchem.
  • The Grignard Reaction – Unraveling a Chemical Puzzle.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • Protecting Groups.University of California, Irvine.
  • Protecting Groups List.SynArchive.
  • Wittig reaction.Wikipedia.
  • NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.Chemical Reviews.
  • Appendix 6: Protecting groups.Oxford Learning Link.
  • Wittig Reaction.BYJU'S.
  • N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliph
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.AIR Unimi.
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.The Journal of Organic Chemistry.
  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.JoVE.
  • overcoming steric hindrance in cis-chalcone synthesis.Benchchem.
  • Acetals as Protecting Groups for Aldehydes and Ketones.Chemistry Steps.
  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.JoVE.
  • Wittig Reaction.Chemistry LibreTexts.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.Taylor & Francis.
  • Reductive amin
  • Grignard Reaction.Organic Chemistry Portal.
  • Scope of aromatic aldehydes. Reaction conditions.
  • Wittig Reaction - Examples and Mechanism.Master Organic Chemistry.
  • Reactions of Grignard Reagents.Master Organic Chemistry.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Steric Hindrance | Organic Chemistry.YouTube.
  • Grignard Reagents.ChemTalk.
  • Novel Methods of Knoevenagel Condens
  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.Indian Academy of Sciences.
  • reactions of partially solvated grignard reagents with benzaldehyde.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Synthesis and C-alkylation of hindered aldehyde enamines.PubMed.
  • Reactivity of Aldehydes & Ketones.Chemistry LibreTexts.
  • Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli.Journal of the American Chemical Society.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Steric Hindrance in SN2 and SN1 Reactions.Chemistry Steps.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.Organic Letters.
  • The preparation of some heteroaromatic and arom
  • 100 Nano-Stories: Steric Hindrance + Coordin
  • Ortho Position Changing in Molecules: A Conceptual Perspective.IJSDR.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin

Sources

Technical Support Center: High-Purity Synthesis of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely synthesizing 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde as a critical intermediate for Tegoprazan (or related Potassium-Competitive Acid Blockers).

Low purity in this specific Williamson ether synthesis is a common bottleneck. Unlike simple aliphatic ethers, this reaction involves an ortho-hydroxy benzaldehyde (5-chlorosalicylaldehyde). This substrate presents unique challenges:

  • Intramolecular Hydrogen Bonding: The phenolic proton is chelated to the aldehyde carbonyl, significantly reducing its acidity and the nucleophilicity of the resulting phenoxide.

  • Aldehyde Instability: The aldehyde moiety is susceptible to oxidation (to benzoic acid) and disproportionation (Cannizzaro reaction) under basic conditions.

This guide moves beyond generic advice, offering a mechanistic breakdown of why your purity is low and how to fix it.

Module 1: Reaction Kinetics & Stoichiometry

Why is my reaction stalling with unreacted starting material?

The Problem: HPLC shows persistent 5-chlorosalicylaldehyde (SM1) despite long reaction times. Adding more base doesn't help.

Root Cause Analysis: The intramolecular hydrogen bond in 5-chlorosalicylaldehyde stabilizes the molecule, making deprotonation kinetically slow. Furthermore, the 2,4-difluorobenzyl bromide (SM2) is prone to hydrolysis if the solvent is "wet," consuming the electrophile before it reacts with the phenoxide.

Troubleshooting Protocol:

ParameterStandard ConditionOptimization for High Purity
Base

(1.5 eq)
Switch to

(2.0 eq) + KI (0.1 eq).
Potassium carbonate is preferred over NaOH to prevent Cannizzaro, but it requires heat. Potassium Iodide (Finkelstein condition) converts the benzyl bromide to a more reactive benzyl iodide in situ.
Solvent DMF or AcetoneAnhydrous DMF or Acetonitrile. Acetone often requires reflux temperatures that are too low (

) to break the H-bond effectively. DMF (

) is ideal.
Stoichiometry 1:1 Ratio1.0 : 1.1 (Phenol : Benzyl Halide). Always use a slight excess of the benzyl halide to drive the phenol to completion, as the halide is easier to remove during workup than the phenol.

Q: Can I use NaH to force the deprotonation? A: Yes, but proceed with caution. While NaH ensures complete deprotonation, it generates


 gas and creates a "naked" phenoxide that is extremely basic. This can trigger polymerization of the aldehyde or side reactions on the fluorine atoms (SnAr). Recommendation:  Stick to 

at

with catalytic KI.

Module 2: Impurity Profiling

What are these extra peaks in my chromatogram?

Low purity often stems from three specific side reactions. Use the table below to identify your impurity based on relative retention time (RRT).

Impurity TypeOriginRRT (Approx)Prevention Strategy
Impurity A: Hydrolysis 2,4-Difluorobenzyl alcohol~0.4 - 0.6Strictly Anhydrous Conditions. The benzyl halide reacts with trace water in DMF. Dry your solvent over molecular sieves (3Å).
Impurity B: Oxidation 5-Chloro-2-((...)oxy)benzoic acid~0.2 (Broad)Inert Atmosphere. The aldehyde oxidizes to carboxylic acid in air. Sparge solvent with

and run under positive nitrogen pressure.
Impurity C: Cannizzaro Mixture of Alcohol + AcidMultipleAvoid Strong Hydroxides. Do not use NaOH or KOH. These bases promote the disproportionation of the aldehyde into an alcohol and an acid.
Visualizing the Reaction & Impurity Pathways

The following diagram maps the desired pathway versus the critical failure modes.

ReactionPathways SM1 5-Chlorosalicylaldehyde (Substrate) Inter Phenoxide Intermediate SM1->Inter Deprotonation (Slow due to H-bond) SM2 2,4-Difluorobenzyl Bromide Product TARGET PRODUCT (Ether) SM2->Product Imp_Hydro Impurity A: Benzyl Alcohol SM2->Imp_Hydro H2O (Wet Solvent) Base Base (K2CO3) Base->Inter Inter->Product Sn2 Attack (+ SM2) Imp_Ox Impurity B: Benzoic Acid Deriv. Product->Imp_Ox O2 (Air) Imp_Cann Impurity C: Cannizzaro Prods. Product->Imp_Cann NaOH/KOH (Strong Base)

Figure 1: Reaction pathway showing the competition between the desired


 etherification and common impurity-generating side reactions.

Module 3: Work-up & Purification

How do I remove the impurities effectively?

If your crude purity is <95%, chromatography is often inefficient due to the similar polarity of the aldehyde and the benzyl alcohol impurity. Recrystallization is the superior method for this intermediate.

Protocol: Selective Recrystallization
  • Quench: Pour the reaction mixture into ice water (

    
     volume). The product should precipitate as a solid. If it oils out, your temperature was too high—cool it down and scratch the glass to induce nucleation.
    
  • Filtration: Collect the crude solid. Wash with water to remove DMF and inorganic salts (

    
    ).
    
  • Solvent System: Ethanol/Water or Isopropanol (IPA)/Hexane .

    • Step A: Dissolve crude solid in minimal boiling Ethanol (

      
      ).
      
    • Step B: If the solution is dark (oxidation products), treat with activated carbon for 10 mins and hot filter.

    • Step C: Slowly add warm water (anti-solvent) until slight turbidity appears.[1]

    • Step D: Allow to cool slowly to Room Temp, then

      
      .
      

Why this works:

  • Hydrolyzed Benzyl Alcohol: Remains soluble in the aqueous ethanol mother liquor.

  • Oxidized Acid: If present, it forms a salt with residual base and stays in the water phase (ensure pH is neutral/slightly basic during wash).

  • Unreacted Phenol: More soluble in ethanol than the product.

Troubleshooting Decision Tree

PurificationLogic Start Crude Purity Check (HPLC) Check1 Is SM (Phenol) > 5%? Start->Check1 Check2 Is Benzyl Alcohol > 5%? Check1->Check2 No Action_Resub Action: Resubject to rxn Add 0.2eq Base + 0.1eq SM2 Check1->Action_Resub Yes Action_Wash Action: Slurry wash with Hexane/Heptane Check2->Action_Wash Yes (Lipophilic Impurity) Action_Recrys Action: Recrystallize (EtOH/H2O) Check2->Action_Recrys No (General Cleanup)

Figure 2: Logic flow for determining the appropriate purification step based on crude analysis.

References

  • Patent: RaQualia Pharma Inc. "Process for the preparation of chromane derivatives." WO2007072146A1. (Describes the general P-CAB scaffold construction).
  • Williamson Ether Synthesis Mechanisms

    • Tanabe, Y., et al. "Modern Williamson Ether Synthesis." Organic Process Research & Development, 2014.

  • Purification of Benzaldehydes

    • BenchChem.[1][2][3] "Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde." (General guide on benzyl ether impurities). Link

Sources

Optimizing temperature for O-alkylation to produce 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Alkylation Optimization Guide Product Focus: 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde Case Reference: Voxelotor Analog / Salicylaldehyde Ether Synthesis

Welcome to the Process Optimization Hub

I am Dr. Aris Thorne, Senior Application Scientist.[1][2] You are likely synthesizing this compound as a key intermediate for hemoglobin modulators (similar to Voxelotor) or antifungal agents.[1][2]

You are encountering a classic organic synthesis challenge: The Ambident Nucleophile Dilemma.

The starting material, 5-chloro-2-hydroxybenzaldehyde , possesses a phenoxide oxygen that is chemically "confused."[1][2] It can react at the oxygen (O-alkylation, your desired path) or at the carbon ring (C-alkylation, a fatal impurity).[2] Temperature is the primary lever to control this selectivity.[2]

Below is your non-standard, field-tested guide to mastering this reaction.

Module 1: The Thermodynamic vs. Kinetic Battlefield

To optimize temperature, you must understand why the reaction fails at extremes.

ParameterLow Temperature (< 20°C)Optimal Zone (50°C - 65°C) High Temperature (> 80°C)
Kinetics Sluggish. The 5-Cl group pulls electron density from the phenoxide, making it a "lazy" nucleophile.[1][2]Ideal. Sufficient energy to overcome the activation barrier created by the chlorine deactivation.[2]Uncontrolled. Rate is fast, but selectivity is lost.[1][2]
Selectivity High O-selectivity, but conversion stalls at ~60-70%.[1][2]Maximized O-Alkylation. Polar aprotic solvent (DMF) + heat favors the "naked" anion attack.[1][2]C-Alkylation Risk. Thermodynamic control takes over, favoring carbon-carbon bond formation (irreversible).[1][2]
Side Reactions Minimal.Manageable.Cannizzaro Reaction. The aldehyde group can disproportionate.[1][2] Hydrolysis of benzyl bromide.

The "Chlorine Effect": Unlike simple salicylaldehyde, your 5-chloro derivative is less nucleophilic.[1][2] While unsubstituted salicylaldehyde might react at Room Temperature (RT), the 5-Cl variant often requires a "kick" (heat) to reach full conversion.[2]

Module 2: The "Gold Standard" Protocol

Do not deviate from this baseline unless troubleshooting.

  • Reagents: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq), 2,4-Difluorobenzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq).[1][2]
    
  • Solvent: DMF (Dimethylformamide) or NMP.[1][2] Avoid alcohols (competing nucleophiles).[1][2]

  • Concentration: 0.5 M to 1.0 M.[1][2]

Step-by-Step Temperature Ramp:

  • Activation (RT): Dissolve aldehyde and

    
     in DMF. Stir for 30 mins at 25°C. Why? This allows complete deprotonation to the phenoxide anion before the electrophile is introduced.[2]
    
  • Addition (RT): Add 2,4-Difluorobenzyl bromide dropwise.

  • The Ramp (Critical): Heat to 60°C .

  • Monitoring: Check HPLC/TLC at 2 hours. If conversion is <90%, bump to 65°C. Do not exceed 80°C.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My impurity profile shows a "bis-alkylated" looking spot or a non-polar impurity. What happened? A: You likely triggered C-alkylation or O-alkylation followed by Claisen rearrangement .[1][2]

  • Diagnosis: Did you run the reaction above 80°C?

  • Fix: Lower temperature to 55°C. Switch base from

    
     to 
    
    
    
    (Cesium Carbonate).[1][2] The "Cesium Effect" stabilizes the O-alkylation transition state due to the larger cation radius, allowing the reaction to proceed at lower temperatures.[2]

Q2: The reaction stalls at 80% conversion. Adding more bromide doesn't help. A: This is often due to water contamination , not temperature.[1][2]

  • Mechanism:[1][3][4] At 60°C, trace water in DMF hydrolyzes the 2,4-difluorobenzyl bromide into the corresponding benzyl alcohol (which is unreactive).[2]

  • Fix: Dry your DMF over molecular sieves (3Å).[1][2] Ensure

    
     is anhydrous.[1][2] If stalled, add 0.1 eq of KI (Potassium Iodide).[2] This generates the benzyl iodide in situ (Finkelstein reaction), which is a hotter electrophile and can push the reaction to completion without raising the temperature.[2]
    

Q3: Can I use Acetone/Reflux (56°C) to avoid DMF workup? A: For the 5-chloro derivative, Acetone is often too cold .[1][2]

  • Reasoning: The boiling point of acetone (56°C) is barely at the activation energy threshold for the deactivated 5-Cl phenoxide.[2] You will see slow kinetics (24h+ reaction times).[1][2]

  • Better Alternative: Acetonitrile (

    
    , reflux at 81°C).[2] However, at 81°C, you risk the side reactions mentioned above. DMF at 60°C remains superior for purity.[1][2]
    

Q4: The aldehyde peak is disappearing, but product isn't forming stoichiometrically. A: You are seeing Cannizzaro Disproportionation .

  • Cause: High temperature (>90°C) + Concentrated Base.[1][2] The aldehyde reacts with itself to form the carboxylic acid and the alcohol.[2]

  • Fix: Keep T < 70°C. Do not use strong hydroxide bases (NaOH/KOH); stick to Carbonates (

    
    ).[2]
    

Module 4: Visualizing the Decision Logic

Use this flow to determine your next experimental move.

TemperatureOptimization Start Start Reaction (DMF, K2CO3, 25°C) Check Check HPLC at 2 Hours Start->Check Decision Conversion Status? Check->Decision LowConv Low Conversion (<50%) Stalled Decision->LowConv Too Slow GoodConv Good Conversion (>90%) Clean Profile Decision->GoodConv Optimal Impurity High Impurity (C-alkyl / Degradation) Decision->Impurity Dirty Action_Heat Increase Temp to 65°C Add 0.1 eq KI LowConv->Action_Heat Action_Finish Proceed to Workup (Water quench) GoodConv->Action_Finish Action_Cool Restart: Reduce Temp to 45°C Switch to Cs2CO3 Impurity->Action_Cool Action_Heat->Check Re-check 1h

Caption: Logic flow for temperature adjustment based on kinetic feedback loops.

References

  • Global Blood Therapeutics. (2020).[1][2] Process and intermediates for the synthesis of voxelotor. (Patent No.[1][2][5] WO2020127945A1).[1][2] Google Patents.

    • Relevance: Establishes the industrial baseline for alkylating salicylaldehyde derivatives in this class (0-50°C preference for non-chlorin
  • Mayer, R. J., et al. (2019).[2] Ambidoselectivity of Enolates: The Role of the Counterion. Journal of the American Chemical Society.[2]

    • Relevance: Provides the mechanistic basis for using Cesium (

      
      ) to favor O-alkylation over C-alkylation.[1][2]
      
  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2]

    • Relevance: The authoritative standard for Williamson Ether Synthesis conditions (DMF/K2CO3).[2]

    • Relevance: General handling of 5-chloro-salicylaldehyde derivatives.[1][2]

Sources

Resolving solubility issues of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Guide Topic: 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde (CAS: 667436-66-0) Context: High-Throughput Screening (HTS), Lead Optimization, and Biological Assay Preparation.

Executive Summary

This guide addresses the physicochemical challenges associated with This compound . As a highly lipophilic benzaldehyde derivative, this compound presents two primary technical hurdles: aqueous precipitation during biological assay dilution and oxidative instability of the aldehyde moiety in DMSO stocks.

The following protocols are designed to ensure consistent delivery of the compound to your target while maintaining chemical integrity.

Part 1: Physicochemical Profile & Solubility Data[1][2]

This compound is a halogenated ether-aldehyde. Its structural features—a chlorinated benzene ring linked via a benzyloxy ether to a difluorinated ring—confer high lipophilicity (High LogP) and poor aqueous solubility.

Estimated Solubility Table

Data derived from structural analogs (e.g., 5-chloro-2,4-difluorobenzaldehyde) and standard DMSO solvent properties.

SolventSolubility LimitStatusNotes
DMSO (Anhydrous) > 50 mM (~14 mg/mL)Recommended Primary stock solvent.[1] Hygroscopic; keep sealed.
Ethanol (100%) ~ 10–20 mMAlternativeVolatile; concentration may shift over time.
Water / PBS < 10 µM (< 0.003 mg/mL)Insoluble Do NOT dissolve directly. Requires carrier solvent.[1]
Acetone > 50 mMSynthesis OnlyNot suitable for biological assays (cytotoxic).[1]

Critical Note: The presence of the aldehyde group (-CHO) makes this compound susceptible to autoxidation to the corresponding benzoic acid (5-chloro-2-((2,4-difluorobenzyl)oxy)benzoic acid), a reaction accelerated by light, heat, and peroxides often found in aged DMSO.

Part 2: Preparation of Stable Stock Solutions

Objective: Create a 10 mM or 50 mM Master Stock that remains stable for >3 months.

Protocol: The "Dry & Dark" Method
  • Solvent Choice: Use High-Grade DMSO (≥99.9%, stored under nitrogen/argon). Avoid "squirt bottle" DMSO which absorbs atmospheric water.[1]

  • Weighing: Weigh the solid rapidly. The solid is generally stable, but minimize exposure to humid air.[1]

  • Dissolution:

    • Add DMSO to the vial.[2][3][4]

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at ambient temperature for 5 minutes.[1] Avoid heating above 37°C to prevent aldehyde degradation.[1]

  • Storage: Aliquot immediately into amber glass vials (or foil-wrapped tubes) to block light. Store at -20°C or -80°C .

Part 3: Preventing "Crash-Out" in Biological Assays

The most common user failure mode is "Dilution Shock" —adding a high-concentration DMSO stock directly to aqueous media, causing the compound to precipitate into invisible micro-crystals that yield false negatives in assays.[1]

The Intermediate Dilution Workflow

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "working solution."

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Working Soln (100 µM in Media + 1% DMSO) Stock->Inter 1:100 Dilution (Add Stock to Media while Vortexing) Precip PRECIPITATION RISK (Micro-crystals) Stock->Precip Direct Addition (Avoid!) Final Final Assay Well (1 µM in Media + 0.01% DMSO) Inter->Final 1:100 Dilution (Add Working Soln to Cells)

Caption: Step-wise dilution strategy to mitigate high-LogP compound precipitation (Dilution Shock).

Step-by-Step Dilution Guide:

  • Prepare Media: Pre-warm your culture media or buffer to 37°C. Cold media promotes precipitation.[1]

  • The "Spike" Technique: When making the intermediate dilution, place the pipette tip submerged in the media and dispense the DMSO stock while simultaneously vortexing or swirling the tube. Do not drop the DMSO on top of the liquid surface.

  • Visual Check: Hold the tube up to a light source.[1] Cloudiness or "oily swirls" indicate precipitation.[1] If seen, sonicate the diluted solution for 10 seconds.

Part 4: Troubleshooting & FAQs

Q1: My DMSO stock has frozen. Is the compound ruined? A: Likely not. DMSO freezes at ~18.5°C. Thaw it at room temperature or in a 37°C water bath. Crucial: You must vortex the thawed vial thoroughly. During freezing, the compound can exclude from the crystal lattice, creating a super-concentrated layer at the bottom that must be re-mixed.[1]

Q2: I see a new peak in my HPLC/LC-MS after storing the stock for 2 weeks. What is it? A: This is likely the benzoic acid derivative caused by oxidation of the aldehyde.

  • Mechanism:[1][5][6][7]

    
    .
    
  • Fix: Use fresh DMSO from a sealed bottle.[1] Purge the headspace of your storage vial with Nitrogen or Argon gas before freezing.

Q3: The compound precipitates when I add it to my cell culture, even with intermediate dilution. A: The concentration might still be above the solubility limit for that specific media (which contains salts and proteins).[1]

  • Solution: Add a solubilizing agent to your assay buffer.[1] 0.05% Tween-80 or Pluronic F-127 can stabilize the dispersion of lipophilic benzaldehydes in aqueous media without affecting most cell lines.

Q4: Can I use plastic (polystyrene) tubes? A: For the 100% DMSO stock, use Polypropylene (PP) or Glass . Polystyrene (PS) can be dissolved by DMSO.[1] For the aqueous dilutions, standard PS plates are acceptable.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Way, L. (2014).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Library. Link

  • Traynelis, V. J., & Hergenrother, W. L. (1964).[1] The Reaction of Alcohols with Dimethyl Sulfoxide. Oxidative Stability of Aldehydes. Journal of the American Chemical Society, 86(2), 298–299.[1] Link[1]

  • Cheng, X., et al. (2003).[1][8] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.[1] Link

  • PubChem Compound Summary. (2025). 5-Chloro-2-fluorobenzaldehyde (Structural Analog Data). National Library of Medicine. Link[1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of its fragmentation patterns with related chemical structures, supported by established principles of mass spectrometry.

Introduction

This compound is a complex molecule incorporating several functional groups that influence its fragmentation in mass spectrometry: a chlorinated aromatic ring, a difluorinated aromatic ring, a benzyl ether linkage, and an aldehyde group. Understanding the fragmentation pathways is crucial for its structural elucidation, impurity profiling, and metabolic studies. This guide will dissect the expected fragmentation patterns under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), comparing them with simpler, related molecules to provide a comprehensive analytical perspective.

The stability of aromatic structures generally leads to strong molecular ion peaks, which is a key starting point for spectral interpretation.[1] However, the presence of various functional groups offers multiple avenues for fragmentation, leading to a rich and informative mass spectrum.

Experimental Protocols

While specific experimental data for this exact compound is not publicly available, a standard protocol for the analysis of similar aromatic aldehydes and ethers via Gas Chromatography-Mass Spectrometry (GC-MS) with EI or Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is provided below.

Typical GC-MS (EI) Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent like dichloromethane or methanol.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[2]

  • Injection: 1 µL of the sample is injected into the GC.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp to 300 °C at a rate of 15 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

    • Mass Range: m/z 40-500

    • Scan Rate: 2 scans/second

Typical LC-MS (ESI) Protocol:

  • Sample Preparation: A solution of the analyte is prepared in a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[4]

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS).

  • LC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Collision-Induced Dissociation (CID): For MS/MS experiments, collision energy is varied to induce fragmentation of the protonated molecule [M+H]+.[4]

Predicted Fragmentation Pathways and Comparative Analysis

The fragmentation of this compound is expected to be dominated by cleavages at the ether linkage and benzylic position, influenced by the electronic effects of the halogen substituents and the aldehyde group.

Alpha-Cleavage of the Ether Linkage

Alpha-cleavage is a predominant fragmentation pathway for ethers, involving the breaking of a bond adjacent to the oxygen atom.[5][6] This process is favored because it leads to the formation of resonance-stabilized cations.[7]

For the target molecule, two primary alpha-cleavage pathways are anticipated:

  • Cleavage 'a': Fission of the bond between the benzylic carbon and the oxygen atom. This is a highly favorable pathway, leading to the formation of a stable 2,4-difluorobenzyl cation.

  • Cleavage 'b': Fission of the bond between the oxygen atom and the chlorinated aromatic ring.

Caption: Alpha-cleavage pathways for the molecular ion.

The formation of the 2,4-difluorobenzyl cation (m/z 127) is expected to be a major fragmentation event. The stability of this cation is enhanced by the electron-withdrawing fluorine atoms. This is a common fragmentation pattern observed in benzyl ethers.

The complementary fragment from cleavage 'a' would be the 5-chloro-2-hydroxybenzaldehyde radical .

Cleavage 'b' would yield the 5-chloro-2-formylphenoxy cation (m/z 155 for ³⁵Cl, m/z 157 for ³⁷Cl) . The characteristic 3:1 isotopic ratio for chlorine would be a clear indicator of this fragment.[3][8][9] The other product would be the 2,4-difluorobenzyl radical .

Comparison with Simpler Ethers: In simpler aliphatic ethers, alpha-cleavage leading to the removal of the largest alkyl group is typically the most favored pathway.[10] For aromatic ethers, cleavage at the benzylic position is particularly prominent due to the stability of the resulting benzyl cation.[11]

Benzylic Cleavage and Rearrangements

Cleavage of the C-O bond at the benzylic position is another highly probable fragmentation pathway. This can be considered a type of alpha-cleavage and often leads to the most abundant ions in the mass spectra of benzyl ethers.

Caption: Benzylic cleavage and rearrangement pathways.

The formation of the 2,4-difluorobenzyl cation (m/z 127) would be a dominant feature. In some cases, intramolecular benzyl cation transfer has been observed in the gas-phase fragmentation of related compounds.[12][13][14][15]

A hydrogen rearrangement followed by cleavage can also occur, leading to the formation of a protonated 5-chloro-2-formylphenol ion (m/z 156/158) and a neutral 2,4-difluorotoluene molecule.

Fragmentation of the Aldehyde Group

The benzaldehyde moiety will also undergo characteristic fragmentation.

  • Loss of a Hydrogen Radical (M-1): Alpha-cleavage at the aldehyde group can result in the loss of a hydrogen radical to form a stable acylium ion.[1][16] For the intact molecule, this would result in an ion at [M-1]+.

  • Loss of Carbon Monoxide (M-28): A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule, leading to the formation of a phenyl cation.[17][18]

  • Loss of the Aldehyde Group (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a CHO radical, forming a phenyl cation.[17]

Table 1: Predicted Key Fragments for this compound

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFragmentation Pathway
282 / 284[M]+• (Molecular Ion)Electron Ionization
283 / 285[M+H]+Electrospray Ionization
281 / 283[M-H]+Loss of H• from aldehyde
254 / 256[M-CO]+•Loss of carbon monoxide
253 / 255[M-CHO]+Loss of formyl radical
155 / 157[C₇H₄ClO₂]+Cleavage 'b' (phenoxy cation)
127[C₇H₅F₂]+Cleavage 'a' (benzyl cation)
125 / 127[C₆H₄Cl]+Phenyl cation from chlorinated ring
109[C₆H₄F₂]+•Tropylium ion from difluorobenzyl
77[C₆H₅]+Phenyl cation (less likely)
Influence of Halogen Substituents

The presence of chlorine and fluorine atoms has a significant impact on the mass spectrum.

  • Isotopic Pattern of Chlorine: As mentioned, any fragment containing the chlorine atom will exhibit a characteristic M and M+2 peak with an approximate intensity ratio of 3:1.[8][9] This is a powerful diagnostic tool for identifying chlorine-containing fragments.

  • Electron-Withdrawing Effects: The electronegative fluorine and chlorine atoms stabilize the aromatic rings, making them less prone to fragmentation compared to unsubstituted rings. However, they also influence the stability of cationic fragments. The loss of a halogen radical is a common fragmentation mode for halogenated compounds.[9]

Comparison with Halogenated Analogues: In the mass spectrum of a simple chlorinated aromatic compound, the loss of a chlorine radical is a common fragmentation pathway.[19] For fluorinated compounds, the C-F bond is very strong, and the loss of a fluorine radical is less common. Instead, rearrangements and fragmentation of other parts of the molecule are more likely.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a γ-hydrogen atom.[20][21] In the case of this compound, the ether linkage provides a chain with hydrogens on the benzylic carbon (α to the oxygen, but γ to the carbonyl group if we consider the aromatic ring as part of the chain). A rearrangement involving the transfer of a benzylic hydrogen to the carbonyl oxygen is possible, leading to the elimination of a neutral 2,4-difluorobenzyl radical and the formation of a protonated 5-chloro-2-formylphenol ion. This is a less direct McLafferty-type rearrangement but follows similar principles.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a complex yet interpretable process. The most significant fragmentation pathways are expected to be alpha-cleavage of the ether linkage , leading to the formation of a prominent 2,4-difluorobenzyl cation at m/z 127 , and the 5-chloro-2-formylphenoxy cation at m/z 155/157 . The characteristic isotopic signature of chlorine will be invaluable in assigning fragments. Fragmentation of the aldehyde group, including the loss of H• and CO, will provide further structural confirmation.

By comparing these expected fragmentation patterns with those of simpler ethers, benzaldehydes, and halogenated aromatic compounds, a detailed and confident structural elucidation can be achieved. The experimental protocols provided offer a starting point for the practical analysis of this and related molecules.

References

  • Mass Spectrometry of Aliphatic Ethers. (2025). YouTube.
  • How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Dummies.com.
  • Mass Spectrometry of Alcohols and Ethers. Scribd.
  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
  • McLafferty Rearrangement. (2025). Chemistry Steps.
  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate.
  • GCMS Section 6.11.4. Whitman People.
  • Interpretation of mass spectra. University of Arizona.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. (2020). YouTube.
  • Alpha (α) Cleavage. (2025). Chemistry Steps.
  • Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. (2021). PubMed.
  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE.
  • Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. ResearchGate.
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate.
  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. (2025). Benchchem.
  • Halogen Fragmentation in Mass Spectrometry. Scribd.
  • Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate.
  • Mass Spectrometry: Fragmentation. University of California, Irvine.
  • Electron impact mass spectrometry. Roskilde University.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (2025). Doc Brown's Chemistry.
  • Fragmentation of BENZALDEHYDE (Maina). Scribd.
  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. (2007). PMC.
  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018). YouTube.
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2003). PubMed.
  • Ion fragmentation of small molecules in mass spectrometry. (2012). University of Alabama at Birmingham.
  • MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones. ResearchGate.
  • Fragmentation Mechanisms. Intro to Mass Spectrometry.
  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][10][20]benzodiazepin-1( 2H)-ones. (1998). PubMed. Retrieved from

Sources

Validating Assay Methods for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde is a high-value pharmacophore intermediate, characterized by three distinct functionalities: a reactive aldehyde group, a labile ether linkage, and halogenated aromatic rings. In drug development, this molecule typically serves as a precursor for benzofuran derivatives or P-CAB (Potassium-Competitive Acid Blocker) analogues.

The validation of this compound presents a specific "Aldehyde Paradox": the analytical method must be robust enough to separate the parent molecule from its oxidative impurity (5-chloro-2-((2,4-difluorobenzyl)oxy)benzoic acid) without inducing degradation during the analysis itself.

This guide compares three analytical approaches—RP-HPLC , GC-FID , and qNMR —and establishes a validated RP-HPLC protocol as the "Gold Standard" for purity assessment, grounded in ICH Q2(R2) guidelines.

Comparative Analysis of Assay Methods

The following table contrasts the three primary methodologies available for this intermediate.

FeatureMethod A: RP-HPLC (UV-DAD) Method B: GC-FID Method C: qNMR (1H)
Primary Utility Purity & Impurity Profiling Residual Solvents & VolatilesAbsolute Potency (Assay)
Suitability High. Ideal for non-volatile, thermally sensitive aldehydes.Medium. Risk of on-column oxidation or ether cleavage at high inlet temps.High. Excellent for mass balance but lower throughput.
Specificity Excellent separation of the acid impurity (oxidation product).Good, but polar acids may tail or require derivatization.Perfect structural specificity; distinguishes aldehyde proton clearly.
Limit of Detection Low (ppm level).Low (ppm level).Moderate (0.1–1%).
Throughput High (15–20 min run).High (10–15 min run).Low (Manual processing).
Verdict Recommended for QC Release. Recommended for Solvent Check. Reference Standard Qualification.
Decision Matrix: Selecting the Right Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the specific analytical need (Purity vs. Identity vs. Volatiles).

MethodSelection Start Analytical Goal Purity Purity & Impurities Start->Purity Solvents Residual Solvents Start->Solvents Identity Structure/Potency Start->Identity HPLC RP-HPLC (UV) (Gold Standard) Purity->HPLC Non-volatile Oxidation prone GC GC-Headspace/FID Solvents->GC Volatile targets NMR qNMR / FTIR Identity->NMR Absolute quant

Figure 1: Analytical Method Selection Strategy. Blue/Green paths indicate the primary workflow for purity validation.

The Gold Standard: RP-HPLC Validation Protocol

While GC is faster, the thermal instability of the ether linkage and the oxidation potential of the aldehyde make Reverse-Phase HPLC the superior choice for assay and purity.

A. Mechanistic Strategy
  • Column Selection: A Phenyl-Hexyl column is recommended over standard C18. The pi-pi interactions between the phenyl stationary phase and the fluorinated benzyl ring of the analyte provide superior selectivity, particularly for separating the des-fluoro impurities common in synthesis.

  • Mobile Phase: Acidification (0.1% Formic Acid) is critical. It suppresses the ionization of the potential benzoic acid impurity, ensuring it elutes as a sharp peak rather than a tailing blob, thereby improving resolution from the main aldehyde peak.

B. Detailed Experimental Protocol

1. Chromatographic Conditions:

  • Instrument: HPLC equipped with Diode Array Detector (DAD).[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (aromatic ring) and 280 nm (aldehyde specific).

  • Injection Volume: 5-10 µL.

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

3. Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.01090Gradient Ramp
15.01090Wash
15.16040Return to Initial
20.06040Re-equilibration
C. Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must pass these criteria before data release:

  • Resolution (Rs): > 2.0 between the Main Peak (Aldehyde) and the Acid Impurity (RRT ~0.8 or ~1.2 depending on pH).

  • Tailing Factor (T): 0.8 < T < 1.5.

  • Precision: %RSD of 6 replicate injections < 1.0%.

Validation Evidence (ICH Q2 Aligned)

The following data summarizes the expected performance characteristics when validating this method.

Specificity (Forced Degradation)

The method must demonstrate the ability to separate the active ingredient from its degradation products.[3]

  • Oxidation Stress (3% H2O2, 2h): Should generate the Benzoic Acid derivative. The method must resolve this peak.

  • Acid Stress (0.1N HCl, 60°C): May cleave the ether, generating 5-chlorosalicylaldehyde and 2,4-difluorobenzyl alcohol.

Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Correlation Coefficient (R²): > 0.999.[1]

  • Data Table:

Concentration (%)Conc. (mg/mL)Peak Area (mAU*s)
50%0.2512500
80%0.4020100
100% (Target)0.5025050
120%0.6030200
150%0.7537600
Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

  • Acceptance Criteria: 98.0% – 102.0% recovery.

Workflow Visualization

The following diagram details the validation workflow, highlighting the critical "Stop/Go" decision points that prevent invalid data release.

ValidationWorkflow SamplePrep Sample Preparation (Dissolve in ACN:Water) SST System Suitability Test (Std Injection x6) SamplePrep->SST Decision Pass SST? (RSD < 1.0%, Tailing < 1.5) SST->Decision SampleInj Sample Injection (Bracketed) Decision->SampleInj YES Troubleshoot Troubleshoot: Check Column/Mobile Phase Decision->Troubleshoot NO Calc Data Calculation (External Std Method) SampleInj->Calc Report Generate CoA Calc->Report Troubleshoot->SST

Figure 2: Routine Analysis Workflow with Embedded Quality Gates.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] Link

  • BenchChem. (2025).[6] Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods. (Used as a baseline for aldehyde validation protocols). Link

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. (Updated guidelines on lifecycle management). Link

  • RSC Advances. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization. (Reference for benzaldehyde stability in HPLC solvents). Link

Sources

A Comparative Guide to Reference Standards for the Analysis of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and qualification of reference standards for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting experimental data, and field-proven insights to ensure the scientific integrity of analytical results.

The Foundational Role of Reference Standards in Pharmaceutical Analysis

In the pharmaceutical industry, reference standards are the bedrock of analytical methods used to ensure the safety, quality, and potency of medicinal products.[1] These highly characterized materials are used for a variety of critical applications, including the determination of material purity, identification and quantification of impurities, and calibration of analytical instruments.[2] The quality and purity of a reference standard are paramount, as they directly impact the validity of scientific results.[2][3]

Reference standards are broadly classified into two main types:

  • Primary Reference Standards: These are materials of the highest purity, extensively characterized and recognized by regulatory bodies or pharmacopeias as the official industry standard.[1] They are often acquired from authorized sources or prepared through independent synthesis followed by rigorous purification.[1]

  • Secondary (or Working) Reference Standards: These are materials qualified against a primary reference standard.[4] They are used for routine analyses to control the quality of drug substances and products.[4]

This guide will focus on the analytical techniques required to fully characterize a candidate batch of this compound for its use as a primary or secondary reference standard.

Strategic Selection of Analytical Techniques

The comprehensive characterization of a reference standard requires a multi-faceted analytical approach. The choice of technique is dictated by the specific property being evaluated, such as identity, purity, potency, and the nature of potential impurities (e.g., volatile vs. non-volatile). For a molecule like this compound, a combination of chromatographic and spectroscopic methods is essential.

The most common and powerful methods for this purpose are High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), for volatile impurities.[5] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for structural confirmation.

Workflow for Reference Standard Qualification

The qualification of a new batch of reference material is a systematic process. The diagram below illustrates a typical workflow, starting from the candidate material to its final certification.

Reference Standard Qualification Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Assay Assignment & Certification Candidate Material Candidate Material Structural Elucidation Structural Elucidation Candidate Material->Structural Elucidation NMR, MS, FT-IR Preliminary Purity Preliminary Purity Candidate Material->Preliminary Purity HPLC, GC Chromatographic Purity Chromatographic Purity Preliminary Purity->Chromatographic Purity Area % Normalization Volatile Impurities Volatile Impurities Chromatographic Purity->Volatile Impurities Headspace GC Water Content Water Content Volatile Impurities->Water Content Karl Fischer Inorganic Impurities Inorganic Impurities Water Content->Inorganic Impurities Residue on Ignition Mass Balance Assay Mass Balance Assay Inorganic Impurities->Mass Balance Assay 100% - Impurities Certified Reference Standard Certified Reference Standard Mass Balance Assay->Certified Reference Standard Assign Purity Value

Caption: Workflow for the qualification of a chemical reference standard.

Comparative Analysis of Key Methodologies

The following table provides a comparative overview of the principal analytical techniques for the characterization of this compound reference standards.

Technique Principle Primary Application for this Analyte Strengths Limitations
HPLC (UV/PDA) Differential partitioning between a stationary and liquid mobile phase.[5]Assay determination and quantification of non-volatile process impurities and degradation products.High resolution, high sensitivity, and applicable to a wide range of compounds.[5]Not suitable for highly volatile impurities.[5]
GC-MS Differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.[5]Identification and quantification of volatile impurities, such as residual solvents from synthesis.Excellent for volatile and semi-volatile compounds; MS provides definitive identification.[5]Not suitable for non-volatile or thermally labile compounds.[5]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Unambiguous confirmation of the chemical structure; qNMR can be used for purity assignment.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods; requires relatively pure samples for simple spectra.
FT-IR Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.Confirmation of functional groups and comparison against a known standard.Fast, simple, provides a unique molecular "fingerprint".Limited quantitative ability; complex mixtures are difficult to analyze.
Karl Fischer Titration Titrimetric method that uses coulometric or volumetric titration to determine trace amounts of water.Accurate quantification of water content in the material.High accuracy and precision for water determination.Only measures water content.

Detailed Experimental Protocols

The protocols provided below are robust starting points for the analysis of this compound. Method optimization and full validation in accordance with ICH guidelines are required for implementation in a regulated environment.

Protocol 1: HPLC-UV for Purity and Assay Determination

This reversed-phase HPLC method is designed to separate the main component from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the reference standard material in Acetonitrile to a final concentration of approximately 0.5 mg/mL.

System Suitability:

  • Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 1.0%.

  • The tailing factor should be between 0.8 and 1.5.

Causality Behind Choices:

  • A C18 column is selected for its versatility in retaining moderately polar to non-polar compounds.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak and to elute any strongly retained compounds from the column.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for potential MS coupling.

Protocol 2: GC-MS for Residual Solvent Analysis

This method is designed to identify and quantify volatile organic compounds that may remain from the synthetic process.

Instrumentation:

  • Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.[5]

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C[5]

    • Hold at 240 °C for 5 min[5]

  • Injector Temperature: 250 °C[5]

  • Injection Mode: Split (20:1)[5]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Mass Range: 35-350 amu[5]

  • Ion Source Temperature: 230 °C[5]

  • Transfer Line Temperature: 280 °C[5]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal the vial.

Causality Behind Choices:

  • Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components.

  • A DB-5ms column is a low-polarity column suitable for general-purpose analysis of a wide range of volatile and semi-volatile compounds.

  • EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to established libraries (e.g., NIST) for confident identification.

Data Interpretation and Purity Assignment

A truly authoritative reference standard has its purity assigned via a mass balance approach, which provides a more accurate value than a simple chromatographic area percent calculation.

Mass Balance Calculation Assay Assay (%) Term1 100% Impurity_Chrom Chromatographic Impurities (%) Impurity_Chrom->Assay - Impurity_Water Water Content (%) Impurity_Water->Assay - Impurity_Volatile Residual Solvents (%) Impurity_Volatile->Assay - Impurity_Inorganic Non-volatile Impurities (%) Impurity_Inorganic->Assay -

Caption: Mass balance equation for purity assignment.

The final assigned purity value is calculated by subtracting the percentages of all identified impurities (chromatographic, water, residual solvents, inorganic) from 100%. This comprehensive approach ensures that the purity value is a true reflection of the main component's content. A purity of 99.5% or higher is generally desirable for a reference substance used in assays.[4]

Conclusion

The qualification of a reference standard for this compound is a rigorous process that relies on the strategic application of orthogonal analytical techniques. HPLC and GC-MS form the cornerstone of purity determination by separating and quantifying non-volatile and volatile impurities, respectively. Spectroscopic methods like NMR and FT-IR provide definitive structural confirmation. By employing the methodologies and protocols outlined in this guide, researchers and drug development professionals can confidently characterize their reference standards, ensuring the accuracy, reproducibility, and integrity of their analytical data.

References

  • Lourdes, M. et al. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Available at: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]

  • Shinde, V. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

[1][2]

Executive Summary

This guide outlines the mandatory disposal protocols for 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde .[1][2] Due to the presence of both chlorine and fluorine substituents on the aromatic rings, this compound is classified as Halogenated Organic Waste .[1][2]

Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA/RCRA regulations and poses severe environmental risks, specifically the formation of dioxins and furans during standard incineration.[1] This guide prioritizes waste stream segregation and chemical compatibility to ensure safety and compliance.

Part 1: Chemical Assessment & Hazard Profiling

Before initiating disposal, you must understand the "Disposal Drivers"—the specific molecular features that dictate the waste stream.[1]

Chemical Identity Table
FeatureDetail
Chemical Name This compound
Functional Groups Aryl Aldehyde, Aryl Chloride, Aryl Fluoride, Ether Linkage
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2), STOT-SE 3 (Respiratory)
Reactivity Air-sensitive (autoxidation to acid); Reactive with strong oxidizers and amines
Waste Classification Halogenated Organic (Non-aqueous)
The "Halogen Rule" (Critical Mechanism)

The presence of Chlorine (Cl) and Fluorine (F) atoms mandates that this chemical never enters a general "Organic Waste" or "Non-Halogenated" drum.[1][2]

  • Mechanism: When non-halogenated waste is incinerated, it is done at lower temperatures.[1][2] If halogenated compounds are present, incomplete combustion occurs, leading to the formation of acid gases (HCl, HF) and toxic persistent organic pollutants (dioxins).[1]

  • Requirement: This waste must be sent to a facility equipped with high-temperature incinerators and acid gas scrubbers.[1][2]

Part 2: Waste Stream Segregation Logic

The following decision tree illustrates the required workflow for segregating this specific aldehyde.

GStartWaste Material:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder(Pure or Spill Debris)StateCheck->SolidLiquidIn Solution(Reaction Mixture)StateCheck->LiquidSolidBinSolid Waste BinLabel: 'Toxic Solid, Organic, Halogenated'Solid->SolidBinDouble BagSolventCheckCheck Solvent CompositionLiquid->SolventCheckHaloStreamHalogenated Solvent Waste(e.g., DCM, Chloroform mixtures)SolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated Solvent Waste(e.g., Acetone, Methanol)SolventCheck->NonHaloStreamSolvent is Non-HaloNonHaloStream->HaloStreamRe-classify as Halogenated(Correct Action)ViolationCOMPLIANCE VIOLATIONDo NOT mix Halogenated soluteinto Non-Halo streamNonHaloStream->ViolationTrace Halogen Contamination

Figure 1: Decision logic for segregating halogenated aldehyde waste. Note that adding the halogenated solid to a non-halogenated solvent converts the entire container to "Halogenated Waste."[1][2]

Part 3: Operational Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired inventory, contaminated solids, or weighing boat residues.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2] Use a fume hood to avoid inhalation of dust.[1][2]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (Zip-lock type) or a screw-top wide-mouth jar.

    • Expert Insight: Do not use metal containers.[1][2] The aldehyde can slowly oxidize to the corresponding benzoic acid derivative, which may corrode metal lids over time.[1]

  • Secondary Containment: Place the primary container inside the designated "Hazardous Solid Waste" drum or pail.[1][2]

  • Labeling: The tag must explicitly list:

    • Full Chemical Name.

    • Constituents: "this compound".[1][2]

    • Hazard Checkbox: Toxic , Irritant .[1][2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solutions containing the aldehyde.[1][2]

  • Compatibility Check: Ensure the waste container does not contain:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides).[1] Aldehydes + Oxidizers = Exothermic reaction/Explosion risk.[1][2]

    • Primary Amines: (e.g., Aniline, Benzylamine).[1] Aldehydes react with amines to form imines (Schiff bases) and water, generating heat and potentially pressurizing the drum.

  • Selection of Stream:

    • Even if dissolved in Acetone or Methanol (non-halogenated solvents), the presence of the 5-Chloro...[1] aldehyde contaminates the entire mixture .[1][2]

    • Action: Pour into the Halogenated Waste carboy (often Red or Yellow tagged, depending on facility).[1][2]

  • Rinsing: Triple-rinse the original glassware with a compatible solvent (e.g., acetone).[1][2] Add the first rinse to the Halogenated Waste container.[1][2] Subsequent rinses (if negligible concentration) may potentially go to non-halogenated streams, but best practice dictates keeping all rinsate in the halogenated stream to avoid compliance ambiguity.[1]

Part 4: Emergency Spill Management

If this compound is spilled on the bench or floor:

  • Evacuate & Ventilate: If the spill is significant (>10g) or outside a hood, clear the area.[1][2] The dust is a respiratory irritant.[1][2]

  • Select Absorbent:

    • DO NOT USE: Paper towels or sawdust.[1][2] Aldehydes are combustible organic compounds; mixing them with cellulose creates a flammability hazard.[1][2]

    • USE: Inert mineral absorbents such as Vermiculite , Bentonite Clay , or Sand .[1][2]

  • Cleanup Procedure:

    • Cover the spill with the inert absorbent.[1][2]

    • Using a plastic scoop (avoid metal sparking), transfer the mixture into a wide-mouth waste jar.[1][2]

    • Wipe the surface with a solvent-dampened pad (Acetone/Ethanol) to remove residue.[1][2]

    • Dispose of the pad in the Solid Hazardous Waste bin.[1][2]

Part 5: Regulatory & Environmental Context[6]

US EPA (RCRA) Classification

While this specific molecule is not typically "U-listed" (unless a commercial chemical product), it falls under the following regulatory logic:

  • Characteristic Waste: If the waste formulation has a flashpoint <60°C (due to solvents), it is D001 (Ignitable).[1][2]

  • Halogenated Solvents (F-Codes): If mixed with spent halogenated solvents (Methylene Chloride, etc.), it carries F001/F002 codes.[1][2]

  • Destruction Efficiency: Regulations require 99.99% destruction and removal efficiency (DRE) for halogenated organics to prevent atmospheric release of HCl/HF.[1][2]

Global Harmonized System (GHS)

Ensure your waste labels reflect these GHS pictograms:

  • GHS07 (Exclamation Mark): Irritant.[1][2]

  • GHS09 (Environment): Toxic to aquatic life (standard for halogenated aromatics).[1][2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1][2] EPA.gov.[1][2] Available at: [Link][2]

  • PubChem. Compound Summary: 5-Chloro-2-hydroxybenzaldehyde (Core Structure).[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1][2] OSHA.gov.[1][2] Available at: [Link][2]

Personal Protective Equipment (PPE) & Handling Guide: 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

[1]

Executive Safety Summary & Hazard Profiling

Operational Context: As a Senior Application Scientist, I emphasize that safety data for specific multi-substituted benzaldehyde derivatives like 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde is often extrapolated from "Read-Across" data of structural analogs (e.g., 5-chloro-2-nitrobenzaldehyde or parent benzaldehydes) .[1]

This compound combines a reactive aldehyde moiety with a lipophilic difluorobenzyl ether tail.[1] This structure suggests two specific physiological risks that standard protocols often miss:

  • Enhanced Dermal Absorption: The halogenated benzyl group increases lipophilicity, potentially facilitating faster skin absorption compared to simple benzaldehydes.

  • Sensitization Potential: Benzaldehydes are known contact sensitizers. The aldehyde group can form Schiff bases with skin proteins (haptenization), leading to allergic contact dermatitis .[1]

Hazard Classification (GHS Extrapolated)

Based on structural analogs (CAS 667436-66-0, 1443351-77-6)[1]

Hazard ClassH-CodeRisk Description
Skin Irritation H315 Causes skin irritation.[1][2]
Eye Irritation H319 Causes serious eye irritation (Aldehyde reactivity).[1][2][3]
STOT - SE H335 May cause respiratory irritation (Mucosal irritant).[1]
Sensitization H317 May cause an allergic skin reaction.[1][3][4]

Strategic PPE Selection Protocol

Do not rely on generic "safety" advice. Use this causality-based selection logic.

A. Hand Protection: The "Solvent-Vector" Rule

The neat solid is manageable with standard nitrile.[1] However, once dissolved, the solvent becomes the vehicle that drives the chemical through the glove.

Protocol:

  • Handling Neat Solid:

    • Primary: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

    • Reasoning: Provides adequate barrier against dry particulates.

  • Handling Solutions (Synthesis/Extraction):

    • If Solvent is Dichloromethane (DCM):Laminated Film (Silver Shield/Barrier) or PVA.[1] Nitrile fails in <5 minutes.

    • If Solvent is Methanol/Ethanol:Double Nitrile (change every 30 mins).[1]

    • If Solvent is THF:Butyl Rubber or Laminated Film.[1][5]

Glove Compatibility Table (Estimated Breakthrough Times)

Glove MaterialNeat SolidSolution (DCM)Solution (MeOH)Recommendation
Nitrile (Disposable) >480 min<2 min (Fail) 15-30 minStandard Use (Dry)
Latex PoorPoorPoorDO NOT USE
Butyl Rubber >480 minGood>480 minHeavy Synthesis
Laminated Film >480 min>480 min>480 minSpill Cleanup
B. Respiratory Protection

Causality: Benzaldehydes can oxidize to benzoic acids, creating fine crystalline dust that is highly irritating to the upper respiratory tract.

  • Primary Control: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (Outside Hood): If weighing balance is outside containment, use a P100/N95 Particulate Respirator .

  • Emergency (Spill): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1] The "AG" component protects against acidic oxidation byproducts.

C. Eye & Body Defense[1][3][7][8]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses due to the fine particle size of benzaldehyde derivatives, which can drift around side shields.

  • Body: Tyvek® lab coat or standard cotton lab coat with splash apron. The lipophilic nature of the compound means it will cling to cotton fibers; contaminated coats must be laundered professionally, not at home.

Operational Workflows & Decision Logic

Experiment Setup & Handling Workflow

HandlingProtocolStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn SolutionStateCheck->SolutionWeighingWeighing Protocol:1. Fume Hood/Enclosure2. Anti-static Gun (prevent dispersal)3. Double Nitrile GlovesSolid->WeighingSolventCheckIdentify SolventSolution->SolventCheckReactionReaction/Processing(Keep under Inert Gas - N2/Ar)Weighing->ReactionHalogenatedHalogenated (DCM/Chloroform)SolventCheck->HalogenatedPolarPolar/Non-Polar (MeOH/EtOAc/Hex)SolventCheck->PolarGloveSilverREQUIRED: Laminated Film(Silver Shield) or PVAHalogenated->GloveSilverGloveNitrileDouble Nitrile Gloves(Change every 30 mins)Polar->GloveNitrileGloveSilver->ReactionGloveNitrile->ReactionWasteDisposal:Quench Aldehyde (Bisulfite)Segregate Halogenated WasteReaction->Waste

Figure 1: Decision matrix for PPE selection based on physical state and solvent vector.[1]

Self-Validating Decontamination Protocol

How do you know your cleaning worked? Benzaldehydes have distinct UV absorbance and often a faint almond/metallic odor.[1]

  • Wipe Down: Clean surfaces with Ethanol (solubilizes the lipophilic ether tail).

  • Validation: Use a UV lamp (254 nm) on the workspace. Many conjugated benzaldehydes fluoresce or appear as dark spots against a fluorescent background. If spots remain, re-clean.

Emergency & Disposal Procedures

Spill Management
  • Isolate: Evacuate the immediate area (15 ft radius).

  • PPE Upgrade: Don Double Nitrile gloves (outer layer) and respiratory protection (if powder is airborne).

  • Neutralization (Chemical Logic):

    • Do not just wipe.[6] Treat the spill with aqueous Sodium Bisulfite (NaHSO3) .[1]

    • Mechanism:[6] Bisulfite forms a water-soluble adduct with the aldehyde, reducing volatility and reactivity .[1]

  • Cleanup: Absorb the adduct with vermiculite.

Waste Disposal[4][7]
  • Segregation: This compound contains Chlorine and Fluorine. It must be disposed of in the Halogenated Organic Waste stream.[1]

  • Labeling: Explicitly label as "Aldehyde - Potential Sensitizer" to protect waste handlers.

References

  • MilliporeSigma. (2025).[1][2] Safety Data Sheet: 5-Chloro-2-nitrobenzaldehyde (Analog Read-Across). Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2,4-Difluorobenzaldehyde. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde.[1] National Library of Medicine. Retrieved from [1]

  • Ansell. (2024).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.